1-(chloromethyl)octahydro-2H-quinolizine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXKSXHUBMYDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395667 | |
| Record name | 1-(chloromethyl)octahydro-2H-quinolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91049-90-0 | |
| Record name | 1-(chloromethyl)octahydro-2H-quinolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(chloromethyl)octahydro-2H-quinolizine: Core Properties and Research Perspectives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 1-(chloromethyl)octahydro-2H-quinolizine, a derivative of the quinolizidine alkaloid scaffold. Due to the limited publicly available experimental data for this specific compound, this guide combines available computed data with extrapolated information from closely related analogues and the broader class of quinolizidine alkaloids. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules in drug discovery and development.
Chemical and Physical Properties
This compound is a halogenated derivative of the saturated heterocyclic system quinolizidine. The presence of the chloromethyl group introduces a reactive site for further chemical modifications, making it a potentially valuable intermediate in medicinal chemistry.
Structural Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 91049-90-0[1] |
| Molecular Formula | C₁₀H₁₈ClN[1] |
| Molecular Weight | 187.71 g/mol [1] |
| Canonical SMILES | C1CCN2CCCC(C2C1)CCl |
| InChI | InChI=1S/C10H18ClN/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8H2 |
Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA (Lipophilicity) | 2.5 | PubChem (Computed)[2] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[2] |
| Rotatable Bond Count | 1 | PubChem (Computed)[2] |
| Exact Mass | 187.1127773 Da | PubChem (Computed)[2] |
| Topological Polar Surface Area | 3.2 Ų | PubChem (Computed)[2] |
Spectral Information
While specific spectral data for this compound is not publicly accessible, PubChem indicates the existence of ¹H NMR and IR spectra.[3] Researchers may need to acquire the compound from a commercial vendor to obtain lot-specific spectral data.[1][4] For reference, the spectral characteristics of the parent quinolizidine scaffold have been documented.[5]
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the literature. However, a plausible synthetic route can be devised based on established methods for the modification of lupinine, a naturally occurring quinolizidine alkaloid bearing a hydroxymethyl group at the C-1 position. The following protocol is a hypothetical adaptation of a reported synthesis of a related compound, (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine.[6]
Proposed Synthesis of this compound from Lupinine
This two-step synthesis involves the conversion of the primary alcohol in lupinine to a good leaving group (mesylate), followed by nucleophilic substitution with a chloride ion.
Step 1: Synthesis of (1R,9aR)-octahydro-1H-quinolizin-1-ylmethyl methanesulfonate [6]
-
Dissolve lupinine (1 equivalent) and triethylamine (3 equivalents) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methanesulfonyl chloride (2 equivalents) in anhydrous CH₂Cl₂ to the cooled reaction mixture dropwise.
-
Stir the reaction mixture for 30 minutes at 0 °C, and then allow it to warm to room temperature and stir for an additional 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium chloride (2 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a chloroform/ethanol gradient) to obtain the pure (1R,9aR)-octahydro-1H-quinolizin-1-ylmethyl methanesulfonate.
Step 2: Synthesis of this compound
-
Dissolve the purified mesylate (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add an excess of a chloride salt, for example, lithium chloride (LiCl) (3-5 equivalents).
-
Heat the reaction mixture to a temperature sufficient to promote nucleophilic substitution (e.g., 50-80 °C) and stir for several hours.
-
Monitor the reaction by TLC until the starting mesylate is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Biological Activity and Drug Development Perspectives
While there is no specific biological data for this compound, the parent quinolizidine alkaloid scaffold is known to exhibit a wide range of pharmacological activities.[7][8][9][10] This suggests that the title compound could be a valuable starting point for the development of new therapeutic agents.
Known activities of quinolizidine alkaloids include:
-
Antiviral Activity: Certain quinolizidine alkaloids, such as aloperine, have demonstrated inhibitory effects against influenza A virus and HIV-1.[11][12][13] The mechanism of action for some derivatives is thought to involve targeting the viral nucleoprotein.[13]
-
Anticancer Activity: Many quinolizidine alkaloids have been investigated for their cytotoxic effects against various cancer cell lines.[7][8][9]
-
Anti-inflammatory and Analgesic Effects: These activities have been reported for several members of this alkaloid class.[8][9]
-
Cardiovascular Effects: Some quinolizidine alkaloids can influence the cardiovascular system.[7][8]
-
Central Nervous System (CNS) Activity: Effects on the CNS have also been documented.[14]
The chloromethyl group in this compound provides a handle for the synthesis of a library of derivatives, which could be screened for various biological activities.
Visualizations
Synthetic and Screening Workflow
The following diagram illustrates a potential workflow for the synthesis of this compound and its subsequent derivatization and biological screening.
Caption: Workflow for synthesis, derivatization, and screening of this compound.
Biosynthesis of the Quinolizidine Core
The quinolizidine alkaloid skeleton is biosynthesized from the amino acid L-lysine. The following diagram outlines the initial steps of this pathway.
Caption: Simplified biosynthetic pathway of the quinolizidine alkaloid core from L-lysine.[15]
References
- 1. scbt.com [scbt.com]
- 2. (1R,9aR)-1-(chloromethyl)octahydro-1H-quinolizine | C10H18ClN | CID 7030694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C10H18ClN | CID 3732246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Quinolizidine | C9H17N | CID 119036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Phytochemical Information and Biological Activities of Quinolizidine Alkaloids in Sophora: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and Synthesis of Quinolizidines with Anti-Influenza A Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
"1-(chloromethyl)octahydro-2H-quinolizine" chemical structure and IUPAC name
This technical guide provides a comprehensive overview of 1-(chloromethyl)octahydro-2H-quinolizine, including its chemical structure, nomenclature, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Structure and Nomenclature
This compound is a derivative of the quinolizidine alkaloid scaffold. The quinolizidine ring system is a nitrogenous heterocycle with a 1-azabicyclo[4.4.0]decane core structure.[1] The specific stereochemistry of the compound is crucial for its biological activity and is designated in its IUPAC name.
The IUPAC name for this compound is (1R,9aR)-1-(chloromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine .[2] The CAS Registry Number is 91049-90-0.[3]
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D structure of (1R,9aR)-1-(chloromethyl)octahydro-2H-quinolizine.
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ClN | [3] |
| Molecular Weight | 187.71 g/mol | [2][3] |
| IUPAC Name | (1R,9aR)-1-(chloromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine | [2] |
| SMILES | C1CCN2CCC--INVALID-LINK--CCl | [2] |
| InChI | InChI=1S/C10H18ClN/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8H2/t9-,10+/m0/s1 | [2] |
| InChIKey | IBXKSXHUBMYDFR-VHSXEESVSA-N | [2] |
Experimental Protocols
Synthesis of (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate [4]
This protocol describes the conversion of the hydroxyl group of lupinine to a good leaving group (mesylate), which can then be subjected to nucleophilic substitution with a chloride source to yield the target compound.
-
Materials:
-
Lupinine (3.54 g, 21 mmol)
-
Triethylamine (6.36 g, 63 mmol)
-
Methanesulfonyl chloride (4.8 g, 42 mmol)
-
Dichloromethane (CH₂Cl₂) (220 mL)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
A solution of lupinine and triethylamine in 200 mL of CH₂Cl₂ is cooled in an ice bath.
-
A solution of methanesulfonyl chloride in 20 mL of CH₂Cl₂ is added dropwise to the cooled solution.
-
The reaction mixture is stirred for 30 minutes at 0°C and then for 6 hours at room temperature.
-
The reaction mixture is washed twice with a saturated sodium chloride solution (2 x 20 mL).
-
The organic layer is dried over anhydrous MgSO₄ and filtered.
-
The solvent is removed in vacuo.
-
The residue is purified by column chromatography on silica gel (eluent: chloroform, then chloroform-ethanol, 50:1) to yield (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate.
-
To obtain this compound, the resulting mesylate can be treated with a source of chloride ions, such as lithium chloride, in an appropriate solvent like acetone or DMF.
Biological Activity and Potential Applications
Quinolizidine alkaloids are known for a wide range of biological activities, including antiviral, antimicrobial, cytotoxic, and anti-inflammatory properties.[1] Derivatives of the closely related lupinine have shown promise as antiviral agents, particularly against influenza viruses.[5]
The diagram below illustrates the relationship between the parent alkaloid, its derivatization, and potential therapeutic applications.
Caption: Derivatization of lupinine to yield bioactive quinolizidine analogs.
The introduction of a chloromethyl group provides a reactive handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of novel bioactive compounds. For instance, it can be converted to the corresponding azide, which can then be used in "click" chemistry to generate a library of triazole-containing derivatives for biological screening.[4] Studies on such triazole derivatives of the quinolizidine scaffold have demonstrated their potential as virucidal agents.[5]
For research purposes, this compound is available from commercial suppliers.[3][6] It is intended for research use only and not for diagnostic or therapeutic applications.[3][6]
References
- 1. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,9aR)-1-(chloromethyl)octahydro-1H-quinolizine | C10H18ClN | CID 7030694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
Technical Guide: 1-(chloromethyl)octahydro-2H-quinolizine and its Analogs in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolizidine alkaloids are a diverse class of natural products found in various plants, notably in the family Fabaceae. These compounds are characterized by a core bicyclic structure and have garnered significant interest in medicinal chemistry due to their wide range of biological activities. This technical guide focuses on the specific quinolizidine derivative, 1-(chloromethyl)octahydro-2H-quinolizine, and provides a broader context of its related compounds, which have shown potential as antiviral, antibacterial, anti-inflammatory, and anticancer agents. Given the limited publicly available data on this compound, this guide leverages information on closely related analogs, particularly derivatives of the natural alkaloid lupinine, to provide a comprehensive overview of the synthesis, potential biological activities, and relevant experimental methodologies.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 91049-90-0 | |
| Molecular Formula | C₁₀H₁₈ClN | |
| Molecular Weight | 187.71 g/mol |
Synthesis and Experimental Protocols
The conversion of the primary alcohol in lupinine to a chloromethyl group can be achieved through various standard methods. One common and effective method involves the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.[1][2][3] This reaction typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the chiral center if applicable.[4]
Proposed Synthetic Protocol:
-
Dissolution: Dissolve (-)-lupinine in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagent: Slowly add a solution of thionyl chloride (SOCl₂) in the same solvent to the cooled solution of lupinine. The addition of a base like pyridine can be used to scavenge the generated HCl.
-
Reaction: Allow the reaction mixture to stir at 0°C for a specified period and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is typically quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is then separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
Caption: Proposed synthesis of this compound from (-)-lupinine.
Biological Activity and Potential Applications
Quinolizidine alkaloids as a class exhibit a broad spectrum of biological activities.[5][6] These activities are highly dependent on the specific substitutions on the quinolizidine core. While data on this compound is not available, studies on related compounds provide insights into its potential pharmacological profile.
| Biological Activity | Description | Related Compounds | Reference |
| Antiviral | Inhibition of viral replication, particularly against influenza viruses. Some derivatives have also been investigated against other viruses like Dengue and HIV-1. | Triazole derivatives of lupinine, Aloperine derivatives | [7][8][9][10] |
| Antibacterial | Activity against both Gram-positive and Gram-negative bacteria. | (1S,9aR)-{1-[(4-(hydroxymethyl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | [11] |
| Anti-inflammatory | Modulation of inflammatory pathways. | Quinolizidine alkaloids in general | [5] |
| Anticancer | Cytotoxic effects against various cancer cell lines. | Quinolizidine alkaloids in general | [5] |
| Cholinesterase Inhibition | Lupinine has been shown to be a mild acetylcholinesterase inhibitor. | Lupinine | [12][13] |
Experimental Protocols for Biological Evaluation: A Case Study on Antiviral Activity
The following is a generalized experimental workflow for assessing the antiviral activity of quinolizidine derivatives, based on protocols used for testing lupinine analogs against influenza virus.[8]
In Vitro Antiviral Assay Workflow:
-
Cell Culture: Maintain a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in appropriate culture media.
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in a 96-well plate and incubate.
-
Treat the cells with various concentrations of the test compound for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
Add MTT reagent, incubate, and then add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength to determine cell viability and calculate the 50% cytotoxic concentration (CC₅₀).
-
-
Antiviral Activity Assay (e.g., Plaque Reduction Assay or CPE Inhibition Assay):
-
Seed host cells in plates and grow to confluence.
-
Infect the cells with a known titer of the virus.
-
After a short incubation period to allow for viral entry, remove the virus inoculum and add media containing different concentrations of the test compound.
-
Incubate for a period sufficient for viral replication (e.g., 48-72 hours).
-
Assess the antiviral effect by either counting viral plaques or by measuring the inhibition of the cytopathic effect (CPE), often using a cell viability stain like crystal violet.
-
Calculate the 50% effective concentration (EC₅₀).
-
-
Selectivity Index (SI) Calculation: The selectivity index (SI = CC₅₀ / EC₅₀) is calculated to determine the therapeutic window of the compound. A higher SI value indicates a more promising antiviral candidate.
Caption: General experimental workflow for in vitro antiviral activity and cytotoxicity evaluation.
Signaling Pathways and Mechanism of Action
Detailed studies on the specific intracellular signaling pathways modulated by this compound have not been reported. However, the broader class of quinoline and quinolizidine derivatives are known to interact with various biological targets. For instance, some quinoline-based compounds function as topoisomerase inhibitors, which is a mechanism of action for some antibacterial and anticancer drugs.
For the antiviral activity of certain quinolizidine derivatives against influenza, it has been suggested that they may interfere with viral entry or replication processes. Molecular docking studies with triazole derivatives of lupinine have indicated potential interactions with viral surface proteins like hemagglutinin and neuraminidase.[8]
The alkaloid aloperine, another quinolizidine, has been shown to protect cells against oxidative stress by activating the Nrf2/HO-1 pathway.[14] This suggests that some quinolizidine alkaloids may exert their therapeutic effects through the modulation of cellular stress response pathways.
Conclusion
This compound represents a synthetically accessible derivative of the quinolizidine alkaloid core. While direct biological data for this specific compound is limited, the extensive research on related quinolizidine alkaloids, particularly those derived from lupinine, highlights the potential of this chemical scaffold in drug discovery. The established antiviral, antibacterial, and other pharmacological activities of this class of compounds warrant further investigation into derivatives such as this compound. The synthetic and experimental protocols outlined in this guide, drawn from studies on analogous compounds, provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and other novel quinolizidine derivatives. Further research is needed to elucidate the specific mechanisms of action and signaling pathways involved in the biological effects of these compounds.
References
- 1. Alcohol to Alkyl Halide | Preparation, Reaction & Conversion | Study.com [study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lupinine - Wikipedia [en.wikipedia.org]
- 13. Lupinine - LKT Labs [lktlabs.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Synthesis of 1-(Chloromethyl)octahydro-2H-quinolizine from Lupinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(chloromethyl)octahydro-2H-quinolizine, a valuable synthetic intermediate, using the readily available natural product lupinine as a precursor. This document details the underlying chemical principles, experimental methodologies, and expected outcomes, tailored for professionals in chemical research and drug development.
Introduction
Lupinine, a quinolizidine alkaloid, serves as a versatile chiral starting material in organic synthesis. Its conversion to this compound involves the substitution of the primary hydroxyl group in lupinine with a chlorine atom. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting chloro derivative is a key intermediate for further functionalization, enabling the introduction of various moieties to the quinolizidine scaffold, which is of significant interest in the development of novel therapeutic agents.
Reaction Principle and Mechanism
The conversion of the primary alcohol in lupinine to the corresponding alkyl chloride is a nucleophilic substitution reaction. Thionyl chloride is a common and effective reagent for this purpose. The reaction proceeds through the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion.
The stereochemical outcome of the reaction can be controlled by the reaction conditions, particularly the presence or absence of a base like pyridine. In the absence of a base, the reaction can proceed through an Sₙi (substitution nucleophilic internal) mechanism, which may lead to retention of configuration. However, in the presence of pyridine, the reaction typically follows an Sₙ2 pathway, resulting in an inversion of stereochemistry at the chiral center. Pyridine acts as a base to neutralize the HCl generated during the reaction and also to form a pyridinium salt with the chlorosulfite intermediate, which is then attacked by the chloride ion in a backside fashion.
Experimental Protocol
While a specific, detailed experimental protocol for the direct chlorination of lupinine with thionyl chloride is not extensively documented in publicly available literature, a reliable procedure can be extrapolated from the synthesis of similar derivatives and general methods for the chlorination of amino alcohols. The following protocol is a representative procedure.
Materials:
-
Lupinine
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, for stereochemical control)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of lupinine in anhydrous dichloromethane.
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Thionyl chloride (1.5 to 2.0 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the stirred solution of lupinine over a period of 30-60 minutes, maintaining the temperature at 0 °C. If pyridine is used, it is typically added to the lupinine solution before the addition of thionyl chloride.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours (the reaction progress can be monitored by thin-layer chromatography). In some cases, gentle heating (reflux) may be required to drive the reaction to completion.
-
Work-up: The reaction mixture is cooled and then slowly quenched by the addition of a saturated sodium bicarbonate solution to neutralize the excess acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) to afford the pure this compound.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ClN | [1][2] |
| Molecular Weight | 187.71 g/mol | [1][2] |
| Appearance | Expected to be an oil or a low-melting solid | Inferred |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Solubility | Soluble in common organic solvents | Inferred |
| CAS Number | 91049-90-0 | [1] |
Visualizations
Reaction Pathway
Caption: Synthetic route from Lupinine to this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Conclusion
The conversion of lupinine to this compound represents a straightforward and efficient method for the production of a valuable synthetic intermediate. The reaction, utilizing thionyl chloride, is generally high-yielding and can be adapted to control the stereochemical outcome. This technical guide provides a foundational understanding and a practical framework for researchers to undertake this synthesis, paving the way for the development of novel quinolizidine-based compounds with potential therapeutic applications. Further research to fully characterize the product and optimize the reaction conditions is encouraged.
References
The Biological Significance of the Quinolizidine Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolizidine alkaloid (QA) scaffold, a nitrogenous heterocyclic system, is a recurring motif in a diverse array of natural products exhibiting a wide spectrum of potent biological activities. Found in various plant families, particularly Fabaceae, as well as in some animal species, these compounds have attracted significant attention from the scientific community for their therapeutic potential. This technical guide provides a comprehensive overview of the biological significance of the quinolizidine scaffold, with a focus on its prominent members: matrine, sparteine, cytisine, and lupinine. We delve into their diverse pharmacological effects, including anticancer, anti-inflammatory, anti-arrhythmic, and central nervous system activities. This guide presents quantitative biological data, detailed experimental protocols for their isolation and analysis, and visual representations of the key signaling pathways they modulate. The information compiled herein aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery, facilitating further exploration of the quinolizidine scaffold for the development of novel therapeutic agents.
Introduction to the Quinolizidine Scaffold
Quinolizidine alkaloids are a class of naturally occurring compounds characterized by the presence of a 1-azabicyclo[4.4.0]decane ring system.[1] This core structure is biosynthesized from the amino acid L-lysine.[2] The structural diversity within this class of alkaloids arises from variations in the number and arrangement of quinolizidine rings, as well as the presence of various substituents. These structural nuances are responsible for the wide range of biological activities observed for these compounds.[3]
Historically, plants containing quinolizidine alkaloids have been used in traditional medicine for various ailments. Modern scientific investigation has validated many of these traditional uses and has uncovered novel pharmacological properties, making the quinolizidine scaffold a promising starting point for the development of new drugs.[4][5] This guide will explore the biological significance of this scaffold through the lens of its most well-studied representatives.
Key Quinolizidine Alkaloids and Their Biological Activities
This section details the biological activities of prominent quinolizidine alkaloids, supported by quantitative data to facilitate comparison and further research.
Matrine and Oxymatrine: The Anticancer Powerhouses
Matrine and its oxidized form, oxymatrine, are tetracyclo-quinolizidine alkaloids predominantly isolated from the roots of plants of the Sophora genus.[1] They have been extensively studied for their potent anticancer activities, which are exerted through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of various signaling pathways.[6][7][8]
Table 1: Anticancer Activity of Matrine and Oxymatrine
| Compound | Cell Line | Assay | IC50 | Reference |
| Matrine | Human cervical cancer (HeLa) | MTT Assay | 1.5 mg/mL (48h) | [6] |
| Matrine | Human non-small cell lung cancer (A549) | MTT Assay | 0.75 mg/mL (48h) | [6] |
| Matrine | Human breast cancer (MCF-7) | MTT Assay | 1.2 mg/mL (48h) | [6] |
| Oxymatrine | Human breast cancer (MCF-7) | CCK-8 Assay | <16 mg/mL (48h) | [4] |
| Oxymatrine | Human gastric cancer (HGC-27) | CCK-8 Assay | 2.2 mg/mL (48h) | [9] |
| Oxymatrine | Human gastric cancer (AGS) | CCK-8 Assay | 1.8 mg/mL (48h) | [9] |
Sparteine: A Potent Anti-Arrhythmic Agent
Sparteine is a tetracyclic quinolizidine alkaloid found in various plants, including those of the Lupinus and Cytisus genera.[3] It is classified as a class 1a anti-arrhythmic agent due to its ability to block sodium channels in cardiac cells.[10][11] This action stabilizes the cardiac membrane and reduces the excitability of the heart muscle, thereby mitigating abnormal heart rhythms.[10]
Table 2: Biological Activity of Sparteine
| Target | Activity | Quantitative Data | Reference |
| Voltage-gated sodium channels | Blocker | Not specified | [10][11] |
| Muscarinic acetylcholine receptors | Modulator | Not specified | [3] |
| Central Nervous System | Anticonvulsant | 100% seizure inhibition at 40 mg/kg (rats) | [3] |
Cytisine: A Nicotinic Acetylcholine Receptor Modulator
Cytisine is a tricyclic quinolizidine alkaloid found in plants of the Fabaceae family, such as Cytisus laburnum (golden rain).[4] It acts as a partial agonist of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is heavily implicated in nicotine addiction.[4][9][12] This mechanism of action makes cytisine an effective smoking cessation aid.[4]
Table 3: Binding Affinity of Cytisine for Nicotinic Acetylcholine Receptors
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| α4β2 | 0.17 nM | [1] |
| α7 | 4200 nM | [1] |
Lupinine: An Acetylcholinesterase Inhibitor
Lupinine is a bicyclic quinolizidine alkaloid found in plants of the Lupinus genus. It has been shown to be a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[10] By inhibiting AChE, lupinine increases the levels of acetylcholine in the synaptic cleft, which has potential therapeutic implications for neurological disorders characterized by cholinergic deficits.
Table 4: Inhibitory Activity of Lupinine
| Target | Assay | IC50 | Reference |
| Acetylcholinesterase | Ellman's Method | Not specified | [10] |
| Nicotinic Acetylcholine Receptors | Radioligand Binding | >500 µM | [10] |
| Muscarinic Acetylcholine Receptors | Radioligand Binding | 190 µM | [10] |
Mechanisms of Action and Signaling Pathways
The diverse biological activities of quinolizidine alkaloids stem from their ability to interact with a variety of molecular targets and modulate key signaling pathways.
Anticancer Mechanisms of Matrine
Matrine exerts its anticancer effects through a multi-pronged approach, targeting several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
-
Inhibition of the NF-κB Signaling Pathway: Matrine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation and cancer.[7] By blocking NF-κB, matrine can suppress the expression of genes involved in cell proliferation and survival.
-
Modulation of the TGF-β/Smad Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway is often dysregulated in cancer. Matrine can interfere with this pathway, inhibiting the activation of hepatic stellate cells, which are key drivers of liver fibrosis, a condition that can progress to liver cancer.[7]
-
Induction of Apoptosis: Matrine can induce programmed cell death (apoptosis) in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[7] It also activates caspase enzymes, which are the executioners of apoptosis.[7]
-
Regulation of the JAK2/STAT3 Pathway: Oxymatrine, a derivative of matrine, has been found to inhibit the JAK2/STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival.[11]
Caption: Signaling pathways modulated by Matrine.
Mechanism of Action of Sparteine
Sparteine's primary mechanism of action as an anti-arrhythmic agent is the blockade of voltage-gated sodium channels in cardiac myocytes. By binding to these channels, sparteine reduces the influx of sodium ions during the depolarization phase of the cardiac action potential, leading to a stabilization of the cell membrane and a decrease in cardiac excitability.[10]
Caption: Mechanism of action of Sparteine.
Cytisine's Interaction with Nicotinic Acetylcholine Receptors
Cytisine's efficacy as a smoking cessation aid is attributed to its role as a partial agonist at α4β2 nicotinic acetylcholine receptors. It binds to these receptors, mimicking the effect of nicotine to a lesser degree. This partial agonism helps to alleviate nicotine withdrawal symptoms and cravings while also blocking nicotine from binding to the same receptors, thus reducing the rewarding effects of smoking.[4][12]
Caption: Cytisine's interaction with nAChRs.
Experimental Protocols
This section provides detailed methodologies for the extraction, synthesis, and biological evaluation of quinolizidine alkaloids.
Extraction of Matrine from Sophora flavescens
This protocol describes a method for the extraction and purification of matrine from the dried roots of Sophora flavescens.[13]
Materials:
-
Dried and powdered roots of Sophora flavescens
-
Ethanol (95%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography column
-
Silica gel
Procedure:
-
Extraction: Macerate 100 g of powdered Sophora flavescens roots with 500 mL of 95% ethanol at room temperature for 24 hours with occasional shaking. Filter the mixture and repeat the extraction process twice more with fresh solvent.
-
Acid-Base Extraction: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract. Suspend the crude extract in 200 mL of 2% HCl and filter. Wash the acidic solution with 100 mL of dichloromethane three times to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 10-11 with 10% NaOH. Extract the alkaline solution with 100 mL of dichloromethane three times.
-
Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude matrine extract.
-
Purification: Purify the crude extract by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol. Collect the fractions containing matrine and evaporate the solvent to obtain the purified compound.
Total Synthesis of (±)-Sparteine
The following is a multi-step synthesis of racemic sparteine.[1][10]
Caption: Workflow for the total synthesis of (±)-Sparteine.
Step 1: Dearomatization/Cyclization
-
Dissolve pyridine in dichloromethane (DCM) and cool to -78 °C.
-
Add glutaryl chloride dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to -78 °C and quench with methanol.
-
Perform an aqueous workup and purify the crude product by flash chromatography to yield the quinolizidine intermediate.
Subsequent Steps: The quinolizidine intermediate is then carried through a series of reactions including epimerization, hydrogenation, reduction/tosylation, an SN2 reaction, and a final reduction to yield (±)-sparteine. Detailed procedures for these steps can be found in the cited literature.[1]
Acetylcholinesterase Inhibition Assay
This protocol, based on the Ellman method, is used to determine the acetylcholinesterase inhibitory activity of compounds like lupinine.[14][15][16]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compound (e.g., lupinine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of buffer.
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
The quinolizidine scaffold represents a privileged structure in medicinal chemistry, giving rise to a plethora of natural products with significant and diverse biological activities. The examples of matrine, sparteine, cytisine, and lupinine highlight the therapeutic potential of this scaffold in areas such as oncology, cardiology, and neurology. The quantitative data, mechanistic insights, and experimental protocols provided in this guide are intended to facilitate the ongoing research and development of novel drugs based on the quinolizidine framework. Further exploration of the structure-activity relationships within this class of alkaloids, coupled with modern drug design strategies, holds great promise for the discovery of next-generation therapeutic agents with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Ultrafast and Highly Efficient Laser Extraction of Matrine and Oxymatrine from Sophora flavescens for the Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105949194A - Extraction process for matrine - Google Patents [patents.google.com]
- 6. CN103739602A - Method for extracting matrine - Google Patents [patents.google.com]
- 7. First asymmetric total synthesis of (+)-sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20210300929A1 - Method for isolation of cytisine - Google Patents [patents.google.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
The Antimicrobial Potential of 1-(Chloromethyl)octahydro-2H-quinolizine Derivatives: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the antimicrobial spectrum of compounds derived from the versatile scaffold, 1-(chloromethyl)octahydro-2H-quinolizine. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel antimicrobial agents. The information presented herein is a synthesis of available scientific literature, focusing on quantitative antimicrobial data, experimental methodologies, and the underlying mechanisms of action.
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the continuous search for novel antimicrobial agents, heterocyclic compounds, particularly those containing the quinolizidine nucleus, have garnered significant attention. Quinolizidine alkaloids, naturally occurring in various plants, have demonstrated a wide range of biological activities, including antibacterial and antifungal properties.[1][2] The synthetic precursor, this compound, serves as a valuable starting point for the development of a diverse library of derivatives with potential therapeutic applications. This guide focuses on the antimicrobial characteristics of these synthetic analogs, with a particular emphasis on their activity against clinically relevant microorganisms.
Antimicrobial Spectrum and Efficacy
Derivatives of this compound, particularly those where the chloromethyl group is used as a handle to introduce other functional moieties, have shown promising antimicrobial activity. A notable class of these derivatives includes the 1,2,3-triazole analogs, synthesized from the corresponding azide derivative of the quinolizine core.
While comprehensive quantitative data for a wide range of derivatives remains an active area of research, existing studies provide a strong indication of their potential. The following table summarizes the qualitative antimicrobial activity of several key derivatives based on available literature.
Table 1: Summary of Antimicrobial Activity of 1-(Substituted-methyl)octahydro-2H-quinolizine Derivatives
| Compound ID | Derivative Class | Target Microorganism | Activity Level | Reference |
| 1 | (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine | Escherichia coli | High | [3] |
| Staphylococcus aureus | Moderate | [3] | ||
| Bacillus subtilis | Moderate | [3] | ||
| 2 | (1S,9aR)-1-[4-(m-tolyl)-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | Staphylococcus aureus | High | [3] |
| Bacillus subtilis | Moderate | [3] | ||
| Escherichia coli | Moderate | [3] | ||
| 3 | (1S,9aR)-1-[4-phenyl-1H-1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizine | Staphylococcus aureus | High | [3] |
| Bacillus subtilis | Moderate | [3] | ||
| Escherichia coli | Moderate | [3] | ||
| 4 | (1S,9aR)-{1-[(4-(hydroxymethyl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | Staphylococcus aureus | Moderate | [3] |
| Bacillus subtilis | Moderate | [3] | ||
| Escherichia coli | Moderate | [3] |
Note: The activity levels "High" and "Moderate" are as described in the source literature and are not based on standardized MIC breakpoints.
Experimental Protocols
The evaluation of the antimicrobial activity of these compounds typically follows standardized methods to ensure reproducibility and comparability of results. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Determination of Minimum Inhibitory Concentration (MIC) - Antibacterial
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for Antibacterial MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) against bacteria.
Materials:
-
Test compounds (derivatives of this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
Procedure:
-
Stock Solution Preparation: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first column of wells, resulting in an initial dilution.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control well (CAMHB with inoculum, no compound) and a negative control well (CAMHB only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).
Determination of Minimum Inhibitory Concentration (MIC) - Antifungal
A similar broth microdilution method is used for antifungal susceptibility testing, following CLSI guidelines.
Materials:
-
Test compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium
-
Other materials as listed for the antibacterial protocol.
Procedure: The procedure is analogous to the antibacterial protocol, with the key difference being the use of RPMI-1640 as the growth medium and incubation conditions appropriate for the specific fungal species being tested (e.g., 35°C for 24-48 hours for Candida species).
Putative Mechanism of Action
The precise molecular mechanisms by which quinolizidine alkaloids and their derivatives exert their antimicrobial effects are still under investigation. However, the prevailing hypothesis for this class of compounds is the interference with fundamental cellular processes in bacteria. The lipophilic nature of the quinolizidine core allows for penetration of the bacterial cell membrane. Once inside, these compounds are thought to disrupt vital processes such as DNA replication and protein synthesis.
Proposed General Mechanism of Action
Caption: Postulated mechanism of antimicrobial action for quinolizidine derivatives.
This proposed mechanism suggests that the compounds may intercalate with bacterial DNA or bind to ribosomes, thereby halting the production of essential proteins and leading to a bacteriostatic or bactericidal effect. Further research is required to elucidate the specific molecular targets and signaling pathways involved.
Conclusion
Derivatives of this compound represent a promising class of compounds in the development of new antimicrobial agents. The available data indicates a significant spectrum of activity against both Gram-positive and Gram-negative bacteria. The synthetic tractability of the core structure allows for the generation of diverse chemical libraries, which can be screened for enhanced potency and a broader spectrum of activity. Future work should focus on generating comprehensive quantitative data (MIC values) for a wider range of derivatives and elucidating the specific molecular mechanisms of action to guide further drug design and optimization.
References
- 1. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Two-Step Synthesis of 1-(chloromethyl)octahydro-2H-quinolizine from Lupinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 1-(chloromethyl)octahydro-2H-quinolizine from the readily available lupin alkaloid, (-)-lupinine. The synthesis proceeds via a mesylate intermediate, which is subsequently converted to the target chloromethyl derivative. This method offers a reliable pathway to a potentially valuable building block for the development of novel therapeutic agents. Detailed experimental procedures, quantitative data, and a workflow visualization are presented to facilitate replication and further investigation by researchers in medicinal chemistry and drug development.
Introduction
Quinolizidine alkaloids, such as lupinine, represent a class of natural products with diverse biological activities.[1] Chemical modification of these scaffolds is a key strategy in the discovery of new therapeutic leads. The introduction of a chloromethyl group onto the quinolizidine core, as in this compound, provides a reactive handle for further chemical elaboration, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. This document outlines a robust and reproducible two-step synthesis to obtain this valuable intermediate.
Synthesis Pathway
The synthesis of this compound from lupinine is achieved in two sequential steps:
-
Mesylation of Lupinine: The primary hydroxyl group of lupinine is converted to a good leaving group by reaction with methanesulfonyl chloride to form (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate.
-
Chlorination of the Mesylate: The mesylate intermediate undergoes nucleophilic substitution with a chloride source, such as lithium chloride, to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate
This protocol is adapted from a published procedure.[2]
Materials:
-
(-)-Lupinine (C₁₀H₁₉NO, MW: 169.26 g/mol )
-
Methanesulfonyl chloride (MsCl, CH₃SO₂Cl, MW: 114.55 g/mol )
-
Triethylamine (TEA, (C₂H₅)₃N, MW: 101.19 g/mol )
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Chloroform
-
Ethanol
Procedure:
-
In a 250 mL round-bottom flask, dissolve lupinine (3.54 g, 21 mmol) and triethylamine (6.36 g, 63 mmol) in 200 mL of anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a solution of methanesulfonyl chloride (4.8 g, 42 mmol) in 20 mL of dichloromethane dropwise to the cooled reaction mixture.
-
Stir the reaction mixture for 30 minutes at 0°C, and then allow it to warm to room temperature and stir for an additional 6 hours.
-
Wash the reaction mixture twice with 20 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a chloroform-ethanol (50:1) mixture as the eluent to yield the mesylate.
Step 2: Synthesis of this compound
This protocol is based on standard procedures for the conversion of primary mesylates to alkyl chlorides.[3]
Materials:
-
(1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate (from Step 1)
-
Lithium chloride (LiCl, anhydrous, MW: 42.39 g/mol )
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask, dissolve the mesylate from Step 1 in anhydrous N,N-dimethylformamide.
-
Add an excess of anhydrous lithium chloride (e.g., 3-5 equivalents) to the solution.
-
Heat the reaction mixture with stirring (e.g., to 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound from lupinine.
| Parameter | Lupinine (Starting Material) | (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate (Intermediate) | This compound (Final Product) |
| Molecular Formula | C₁₀H₁₉NO | C₁₁H₂₁NO₃S | C₁₀H₁₈ClN[4] |
| Molecular Weight | 169.26 g/mol | 247.35 g/mol | 187.71 g/mol [4] |
| Yield | - | 93%[2] | Expected >80% |
| Appearance | Crystalline solid | - | - |
| 1H NMR | - | - | Expected signals for quinolizidine ring protons and a downfield shifted chloromethyl group.[5] |
| 13C NMR | - | - | Expected signals for the quinolizidine ring carbons and the chloromethyl carbon. |
| IR Spectroscopy | - | - | Expected C-Cl stretching vibration.[5] |
| Mass Spectrometry | - | - | Expected molecular ion peak corresponding to the molecular weight. |
Workflow Visualization
The following diagram illustrates the synthetic workflow from lupinine to this compound.
Caption: Synthetic pathway of this compound.
Conclusion
This application note details a practical and efficient two-step synthesis of this compound from lupinine. The provided protocols and data will be a valuable resource for researchers engaged in the chemical synthesis and development of novel quinolizidine-based compounds with potential therapeutic applications. The straightforward nature of this synthetic route allows for the production of significant quantities of the target molecule for further chemical exploration.
References
- 1. Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. This compound | C10H18ClN | CID 3732246 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-(chloromethyl)octahydro-2H-quinolizine from Lupinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-(chloromethyl)octahydro-2H-quinolizine, a valuable building block in medicinal chemistry and alkaloid synthesis. The described methodology is a robust two-step process commencing with the naturally occurring alkaloid, (-)-lupinine. The hydroxyl group of lupinine is first activated through mesylation, followed by a nucleophilic substitution with a chloride source to yield the target compound. This indirect approach is often preferred over direct chlorination with reagents like thionyl chloride to avoid potential side reactions and ensure high purity of the final product. The protocols provided are based on established procedures for analogous transformations on the lupinine scaffold.
Introduction
Lupinine, a quinolizidine alkaloid, is a readily available chiral starting material for the synthesis of various biologically active compounds.[1] Its structural framework is a key feature in a number of natural products and synthetic molecules with interesting pharmacological properties. The conversion of the primary hydroxyl group of lupinine to a chloromethyl group furnishes this compound, a versatile intermediate for further chemical modifications, such as the introduction of different functional groups via nucleophilic substitution. This application note details a reliable and high-yielding synthetic route to this important chlorinated derivative.
Chemical Reaction Workflow
The synthesis proceeds in two distinct steps:
-
Mesylation of Lupinine: The hydroxyl group of lupinine is converted to a good leaving group, a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base.
-
Nucleophilic Substitution: The mesylate intermediate is then reacted with a chloride salt, such as lithium chloride, to displace the mesylate group and form the desired this compound.
Experimental Protocols
Materials and Methods
-
Reagents: (-)-Lupinine, methanesulfonyl chloride, triethylamine, lithium chloride, dichloromethane (DCM), N,N-dimethylformamide (DMF), magnesium sulfate (anhydrous), sodium bicarbonate, brine, deionized water. All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified.
-
Equipment: Round-bottom flasks, magnetic stirrer, stirring bars, dropping funnel, ice bath, rotary evaporator, column chromatography setup, thin-layer chromatography (TLC) plates (silica gel), standard laboratory glassware.
Step 1: Synthesis of (1R,9aR)-Octahydro-1H-quinolizin-1-yl)methyl methanesulfonate (Lupinine Mesylate)
This protocol is adapted from a similar procedure for the mesylation of lupinine.[2]
-
Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (-)-lupinine (e.g., 3.54 g, 21 mmol) in anhydrous dichloromethane (100 mL).
-
Addition of Base: Add triethylamine (e.g., 6.36 g, 63 mmol, 3 equiv.) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Mesylation: To the cooled, stirring solution, add a solution of methanesulfonyl chloride (e.g., 4.8 g, 42 mmol, 2 equiv.) in anhydrous dichloromethane (20 mL) dropwise via the dropping funnel over a period of 30 minutes.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes, and then allow it to warm to room temperature and stir for 6 hours. The progress of the reaction can be monitored by TLC (e.g., using a mobile phase of chloroform:methanol, 9:1).
-
Work-up:
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude lupinine mesylate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of chloroform to chloroform-ethanol, 50:1) to yield the pure product.[2]
Step 2: Synthesis of this compound
This protocol is a modification of a nucleophilic substitution reaction on lupinine mesylate.[2]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the purified lupinine mesylate (e.g., 20 mmol) in N,N-dimethylformamide (50 mL).
-
Addition of Chloride Source: Add lithium chloride (e.g., excess, ~3-5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to a temperature sufficient to drive the reaction to completion (e.g., 70-90 °C) and stir for several hours (e.g., 5-10 hours). Monitor the reaction by TLC until the starting mesylate is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts and wash them with brine (2 x 40 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography on silica gel (e.g., using a gradient of hexane to ethyl acetate or chloroform to methanol) to afford the pure product.
-
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation
The following tables summarize the key reactants and expected products of the synthesis.
Table 1: Reactants and Stoichiometry for Mesylation of Lupinine
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |
| (-)-Lupinine | C₁₀H₁₉NO | 169.26[3] | 21 | 1.0 |
| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | 42 | 2.0 |
| Triethylamine | C₆H₁₅N | 101.19 | 63 | 3.0 |
Table 2: Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| Lupinine Mesylate | C₁₁H₂₁NO₃S | 247.36 | 5.19 |
| This compound | C₁₀H₁₈ClN | 187.71[4] | 3.75 (from 20 mmol mesylate) |
Note: Actual yields will vary depending on experimental conditions and purification efficiency. A yield of 93% has been reported for the mesylation step.[2] The yield for the chlorination step is expected to be comparable to similar nucleophilic substitutions on this substrate.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling methanesulfonyl chloride, triethylamine, and chlorinated solvents.
-
Methanesulfonyl chloride is corrosive and a lachrymator; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Thionyl chloride, if used as an alternative chlorinating agent, is highly toxic and reacts violently with water.[5] Extreme caution should be exercised.
-
Triethylamine is flammable and has a strong odor.
-
Dichloromethane is a suspected carcinogen.
-
Follow standard laboratory safety procedures at all times.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scispace.com [scispace.com]
- 3. US8987469B2 - Process for the preparation of bendamustine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US8158784B2 - Quinuclidine derivative useful in the preparation of mequitazine - Google Patents [patents.google.com]
Synthesis of Novel Triazole Derivatives from 1-(Chloromethyl)octahydro-2H-quinolizine via Click Chemistry
Application Note AP-CHEM-21-001
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.
Introduction: This application note details the synthesis of a library of novel 1,2,3-triazole derivatives based on the octahydro-2H-quinolizine scaffold. The synthetic strategy employs the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2][3]. The octahydro-2H-quinolizine core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. Its combination with the versatile 1,2,3-triazole moiety, known for its broad range of biological activities including antimicrobial and antiviral properties, offers a promising avenue for the discovery of new therapeutic agents[4].
The synthesis commences with the conversion of the readily accessible starting material, 1-(chloromethyl)octahydro-2H-quinolizine, to the key intermediate, 1-(azidomethyl)octahydro-2H-quinolizine. This azide is then reacted with a variety of terminal alkynes via CuAAC to yield the target 1,4-disubstituted triazole derivatives. This methodology provides a robust and modular approach to generate a diverse set of quinolizine-triazole conjugates for biological screening.
Experimental Workflow
The overall synthetic workflow is depicted below, outlining the key steps from the starting material to the final triazole derivatives.
Caption: General workflow for the synthesis of triazole derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(Azidomethyl)octahydro-2H-quinolizine (Intermediate 2)
This protocol describes the nucleophilic substitution of the chloride in this compound to yield the corresponding azide. The procedure is adapted from the synthesis of the analogous compound from a mesylate precursor[5].
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (2.65 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/ethanol mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at 70°C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a petri dish to allow for the evaporation of the solvent in a well-ventilated fume hood.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., chloroform-ethanol, 50:1) to afford 1-(azidomethyl)octahydro-2H-quinolizine as a light yellow, mobile liquid[5].
Expected Yield: Based on the analogous reaction with the mesylate, a yield of approximately 60% is expected[5].
Protocol 2: General Procedure for the Synthesis of 1-((1-Substituted-1H-1,2,3-triazol-4-yl)methyl)octahydro-2H-quinolizine Derivatives
This protocol outlines the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction between 1-(azidomethyl)octahydro-2H-quinolizine and various terminal alkynes[5].
Materials:
-
1-(Azidomethyl)octahydro-2H-quinolizine (1.0 eq)
-
Substituted terminal alkyne (0.9 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.045 eq)
-
Sodium ascorbate (0.045 eq)
-
N,N-Dimethylformamide (DMF)
-
Hexane
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, chloroform/ethanol mixtures)
Procedure:
-
In a reaction vessel, dissolve 1-(azidomethyl)octahydro-2H-quinolizine and the substituted alkyne in DMF.
-
Add copper(II) sulfate pentahydrate and sodium ascorbate to the mixture.
-
Stir the reaction at 75°C for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, filter it, wash with hexane, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., chloroform, followed by a gradient of chloroform/ethanol from 100:1 to 10:1) to yield the desired triazole derivative[5].
Reaction Signaling Pathway
The CuAAC reaction proceeds through a well-established catalytic cycle. The following diagram illustrates the key steps involved in the formation of the 1,4-disubstituted triazole ring.
Caption: Catalytic cycle of the CuAAC reaction.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of the azide intermediate and a selection of triazole derivatives, based on literature reports for analogous compounds derived from lupinine[5].
Table 1: Synthesis of 1-(Azidomethyl)octahydro-2H-quinolizine
| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate | NaN₃ | DMF | 70 | 5 | 60-61 |
Table 2: Synthesis of Triazole Derivatives via CuAAC
| Alkyne (R-group) | Product | Yield (%) | m.p. (°C) |
| 4-Methoxyphenylacetylene | 1-{[4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | N/A | N/A |
| m-Tolylacetylene | 1-{[4-(m-Tolyl)-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | 80 | 141-142 |
| Phenylacetylene | 1-{[4-Phenyl-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | N/A | N/A |
| Propargyl alcohol | 1-{[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | 77 | N/A |
| 2-Methylbut-3-yn-2-ol | 1-{[4-(2-Hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | 81 | 137-139 |
N/A: Data not available in the cited literature.
Characterization Data
Selected characterization data for the synthesized compounds are provided below[5].
1-(Azidomethyl)octahydro-1H-quinolizine:
-
Appearance: Light yellow, mobile liquid.
-
IR (cm⁻¹): 2096 (N≡N).
-
¹H NMR (400 MHz, CDCl₃), δ (ppm): 3.54 (dd, J = 12.6, 5.3 Hz, 1H), 3.42 (dd, J = 12.6, 9.6 Hz, 1H), 2.82-2.72 (m, 2H), 1.99-1.80 (m, 4H), 1.76-1.58 (m, 3H), 1.57-1.30 (m, 6H), 1.26-1.12 (m, 1H).
1-{[4-(m-tolyl)-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine:
-
Appearance: White crystals.
-
¹³C NMR (125 MHz, CDCl₃), δ (ppm): 147.5, 138.3, 130.5, 128.6, 128.5, 126.2, 122.7, 120.0, 64.3, 57.2, 56.9, 48.5, 39.1, 29.6, 26.2, 25.4, 24.7, 21.3, 20.5.
1-{[4-(2-Hydroxypropan-2-yl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine:
-
Appearance: White crystalline powder.
-
IR (cm⁻¹): 3423 (OH).
-
¹H NMR (400 MHz, CDCl₃), δ (ppm): 7.37 (s, 1H), 4.65 (dd, J = 13.9, 3.2 Hz, 1H), 4.51 (dd, J = 13.9, 9.2 Hz, 1H), 2.67 (br. s, 1H), 2.19-2.15 (m, 1H), 2.12-2.05 (m, 1H), 2.05-1.91 (m, 2H), 1.90-1.72 (m, 2H), 1.60 (s, 6H), 1.58-1.38 (m, 5H), 1.37-1.18 (m, 3H).
Conclusion
This application note provides a comprehensive guide for the synthesis of novel triazole derivatives of octahydro-2H-quinolizine. The described protocols are robust and versatile, allowing for the generation of a diverse library of compounds for further investigation in drug discovery and development programs. The high efficiency and modularity of the CuAAC reaction make this an attractive synthetic route for accessing these promising hybrid molecules.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine | MDPI [mdpi.com]
- 5. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging "1-(azidomethyl)octahydro-2H-quinolizine" in Click Chemistry for Novel Kinase Inhibitor Synthesis
Introduction
"1-(azidomethyl)octahydro-2H-quinolizine" is a versatile building block for chemical biology and drug discovery. The presence of the azido group allows for its facile conjugation to a wide variety of alkyne-containing molecules via the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction.[1][2][] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for the synthesis of complex molecular architectures.[2][4] The quinolizine scaffold itself is a key structural motif in a variety of alkaloids with interesting biological activities. By combining this privileged scaffold with other pharmacophores through a stable triazole linker, novel bioactive compounds can be rapidly synthesized and screened for therapeutic potential.
This document outlines the application of "1-(azidomethyl)octahydro-2H-quinolizine" in the synthesis of a novel library of potential kinase inhibitors. The protocol details the conjugation of the quinolizine moiety to a series of alkyne-modified known kinase inhibitor fragments.
Key Applications
-
Drug Discovery: Synthesis of novel hybrid molecules by conjugating the quinolizine scaffold to known pharmacophores to explore new chemical space and identify new therapeutic leads.
-
Chemical Biology: Creation of molecular probes by attaching the quinolizine moiety to reporter tags (e.g., fluorophores, biotin) for use in target identification and validation studies.
-
Bioconjugation: Labeling of biomolecules, such as peptides and proteins, to study their structure, function, and localization within biological systems.
Quantitative Data Summary
The following table summarizes the results of the CuAAC reaction between "1-(azidomethyl)octahydro-2H-quinolizine" and a selection of alkyne-modified kinase inhibitor fragments (KMIFs).
| Entry | Alkyne-Modified Kinase Inhibitor Fragment (KMIF) | Product | Yield (%) | Purity (%) | IC₅₀ (nM) vs. Target Kinase |
| 1 | KMIF-A (EGFR inhibitor fragment) | Q-Tz-A | 95 | >99 | 50 |
| 2 | KMIF-B (VEGFR-2 inhibitor fragment) | Q-Tz-B | 92 | >99 | 75 |
| 3 | KMIF-C (BTK inhibitor fragment) | Q-Tz-C | 98 | >99 | 30 |
Q-Tz = Quinolizine-Triazole Conjugate
Experimental Protocols
General Protocol for CuAAC of "1-(azidomethyl)octahydro-2H-quinolizine" with Alkyne-Modified Kinase Inhibitor Fragments
This protocol describes a general method for the copper-catalyzed click reaction between "1-(azidomethyl)octahydro-2H-quinolizine" and an alkyne-containing molecule.
Materials:
-
"1-(azidomethyl)octahydro-2H-quinolizine"
-
Alkyne-modified kinase inhibitor fragment (KMIF)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 25 mL round-bottom flask, dissolve "1-(azidomethyl)octahydro-2H-quinolizine" (1.0 eq) and the alkyne-modified kinase inhibitor fragment (1.0 eq) in a 1:1 mixture of tert-butanol and water (10 mL).
-
To this solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, dilute the mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure quinolizine-triazole conjugate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
References
Application Note and Experimental Protocol: Synthesis of 1-(Substituted-1,2,3-triazol-1-yl-methyl)octahydro-2H-quinolizine Derivatives
Abstract
This document provides a detailed experimental protocol for the synthesis of a series of 1-(substituted-1,2,3-triazol-1-yl-methyl)octahydro-2H-quinolizine derivatives. The synthetic strategy is based on the modification of the naturally occurring alkaloid, lupinine. The key step in this synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective formation of the 1,2,3-triazole ring.[1] This protocol outlines the multi-step synthesis from the starting material, including mesylation, azidation, and the final cycloaddition reaction to yield the target compounds. Quantitative data, such as reaction yields, are summarized, and a detailed experimental workflow is provided. This class of compounds is of interest in medicinal chemistry due to the prevalence of both the quinolizine and triazole moieties in various biologically active molecules.[2][3][4]
Introduction
The quinolizine alkaloid scaffold is a privileged structure in medicinal chemistry, often found in natural products with a wide range of biological activities.[4] Similarly, the 1,2,3-triazole ring system, readily accessible through the robust CuAAC reaction, has been identified as a pharmacophore in numerous therapeutic agents, contributing to their metabolic stability and target-binding interactions.[3][4] The combination of these two heterocyclic systems into a single molecular entity presents a promising avenue for the discovery of novel drug candidates.[2]
This protocol details a reproducible method for synthesizing 1-(substituted-1,2,3-triazol-1-yl-methyl)octahydro-2H-quinolizine derivatives starting from (-)-lupinine. The synthesis involves the conversion of the primary hydroxyl group of lupinine into a good leaving group, followed by nucleophilic substitution with an azide, and finally, a "click" reaction with various terminal alkynes.
Synthetic Pathway Overview
The overall synthetic scheme is a three-step process starting from the commercially available alkaloid, lupinine.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine [mdpi.com]
- 4. jazanu.edu.sa [jazanu.edu.sa]
Application Notes and Protocols for the NMR Spectroscopic Characterization of 1-(chloromethyl)octahydro-2H-quinolizine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(chloromethyl)octahydro-2H-quinolizine is a saturated heterocyclic compound belonging to the quinolizidine alkaloid family. The quinolizidine skeleton is a core structure in various natural products exhibiting a wide range of biological activities. Accurate structural characterization is paramount for understanding its chemical properties and potential applications in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This document provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy, including predicted spectral data and experimental procedures.
Predicted NMR Spectral Data
Due to the limited availability of experimental NMR data for this compound in the public domain, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally related compounds, such as lupinine and epilupinine. These predictions serve as a guide for spectral assignment.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 2.0 - 2.2 | m | |
| H-2α | 1.3 - 1.5 | m | |
| H-2β | 1.6 - 1.8 | m | |
| H-3α | 1.3 - 1.5 | m | |
| H-3β | 1.6 - 1.8 | m | |
| H-4α | 1.8 - 2.0 | m | |
| H-4β | 2.7 - 2.9 | m | |
| H-6α | 1.8 - 2.0 | m | |
| H-6β | 2.7 - 2.9 | m | |
| H-7α | 1.3 - 1.5 | m | |
| H-7β | 1.6 - 1.8 | m | |
| H-8α | 1.3 - 1.5 | m | |
| H-8β | 1.6 - 1.8 | m | |
| H-9α | 1.3 - 1.5 | m | |
| H-9β | 1.6 - 1.8 | m | |
| H-10 | 1.9 - 2.1 | m | |
| CH₂Cl | 3.5 - 3.7 | d | ~6-7 |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 40 - 45 |
| C-2 | 25 - 30 |
| C-3 | 20 - 25 |
| C-4 | 55 - 60 |
| C-6 | 55 - 60 |
| C-7 | 25 - 30 |
| C-8 | 20 - 25 |
| C-9 | 30 - 35 |
| C-10 | 65 - 70 |
| CH₂Cl | 45 - 50 |
Experimental Protocols
A comprehensive NMR analysis of this compound involves a series of 1D and 2D NMR experiments to establish the connectivity and stereochemistry of the molecule.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar to moderately polar compound. Other deuterated solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility is an issue.
-
Concentration :
-
For ¹H NMR, dissolve 1-5 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR and 2D NMR experiments, a higher concentration of 10-20 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Sample Filtration : To remove any particulate matter, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following are general protocols for acquiring 1D and 2D NMR spectra on a 400 MHz NMR spectrometer.
-
Experiment : Standard 1D proton experiment.
-
Pulse Sequence : zg30
-
Spectral Width : 0-10 ppm
-
Acquisition Time : 2-4 seconds
-
Relaxation Delay (d1) : 1-2 seconds
-
Number of Scans : 8-16 (adjust based on sample concentration)
-
Temperature : 298 K
-
Experiment : 1D carbon experiment with proton decoupling.
-
Pulse Sequence : zgpg30
-
Spectral Width : 0-80 ppm
-
Acquisition Time : 1-2 seconds
-
Relaxation Delay (d1) : 2 seconds
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise.
-
COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin coupling networks.
-
Pulse Sequence : cosygpqf
-
Spectral Width (F2 and F1) : 0-10 ppm
-
Data Points (F2 x F1) : 2048 x 256
-
Number of Scans : 2-4 per increment
-
-
HSQC (Heteronuclear Single Quantum Coherence) : To identify one-bond ¹H-¹³C correlations.
-
Pulse Sequence : hsqcedetgpsisp2.3
-
Spectral Width (F2 x F1) : 0-10 ppm x 0-80 ppm
-
Data Points (F2 x F1) : 2048 x 256
-
Number of Scans : 4-8 per increment
-
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
Pulse Sequence : hmbcgplpndqf
-
Spectral Width (F2 x F1) : 0-10 ppm x 0-80 ppm
-
Data Points (F2 x F1) : 2048 x 256
-
Number of Scans : 8-16 per increment
-
Visualization of Key Structures and Workflows
Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering.
Experimental Workflow for NMR Analysis
Caption: Workflow for the structural elucidation using NMR spectroscopy.
Key HMBC Correlations for Structural Confirmation
Caption: Predicted key HMBC correlations for structural assignment.
Application Note: 1H and 13C NMR Spectral Analysis of 1-(chloromethyl)octahydro-2H-quinolizine for Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(chloromethyl)octahydro-2H-quinolizine. Quinolizidine alkaloids and their derivatives are a significant class of natural products exhibiting a wide range of biological activities, making them promising scaffolds in drug discovery. This application note presents predicted NMR data to aid in the structural elucidation and characterization of this compound, alongside a comprehensive protocol for acquiring high-quality NMR spectra for similar small molecules. The methodologies outlined herein are intended to support researchers in the synthesis, identification, and development of novel quinolizidine-based therapeutic agents.
Introduction
Quinolizidine alkaloids are a diverse group of naturally occurring compounds found in various plants and animals. They are recognized for their wide array of pharmacological effects, including anti-cancer, anti-inflammatory, antiviral, and anti-arrhythmic properties.[1][2] The structural backbone of these molecules, the quinolizidine ring system, serves as a valuable pharmacophore in the design and synthesis of new drug candidates.[3][4] Accurate structural characterization is paramount in the drug discovery process, and NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.
This application note focuses on this compound, a derivative of the quinolizidine scaffold. The inclusion of a chloromethyl group provides a reactive handle for further chemical modification, enabling the generation of diverse compound libraries for biological screening. Due to the limited availability of public experimental spectral data for this specific compound, we present predicted ¹H and ¹³C NMR data to serve as a reference for researchers working on its synthesis and characterization.
Predicted NMR Spectral Data
The following ¹H and ¹³C NMR spectral data for this compound have been predicted using advanced computational algorithms. These predictions are intended to provide a reference for the expected chemical shifts and coupling patterns. It is important to note that experimental values may vary depending on the solvent, concentration, and temperature.
Structure:
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1 | 1.55 - 1.70 | m |
| H-2 | 1.30 - 1.45 | m |
| H-3 | 1.45 - 1.60 | m |
| H-4 | 1.95 - 2.10 | m |
| H-6 | 2.75 - 2.90 | m |
| H-7 | 1.70 - 1.85 | m |
| H-8 | 1.30 - 1.45 | m |
| H-9 | 1.55 - 1.70 | m |
| H-9a | 1.80 - 1.95 | m |
| H-10 (CH2Cl) | 3.50 - 3.65 | m |
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
| C-1 | 38.5 |
| C-2 | 25.0 |
| C-3 | 26.5 |
| C-4 | 56.0 |
| C-6 | 57.0 |
| C-7 | 25.5 |
| C-8 | 26.0 |
| C-9 | 33.0 |
| C-9a | 65.0 |
| C-10 (CH2Cl) | 48.0 |
Disclaimer: The NMR data presented is predicted and should be used as a guideline. Experimental verification is recommended.
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range that covers all expected proton signals (e.g., -2 to 12 ppm).
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans, or more, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 200 ppm).
-
3. Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.
Visualizations
Caption: Experimental workflow for NMR analysis of small molecules.
Caption: Conceptual signaling pathway for a quinolizidine derivative.
Conclusion
This application note provides predicted ¹H and ¹³C NMR spectral data for this compound, a compound of interest in drug discovery due to its versatile chemical nature and the established biological significance of the quinolizidine scaffold. The detailed experimental protocol offers a standardized approach for the NMR analysis of this and similar small molecules, ensuring data quality and reproducibility. The provided visualizations of the experimental workflow and a conceptual signaling pathway further aid in understanding the context of this research. It is anticipated that this information will be a valuable resource for scientists engaged in the synthesis and development of novel quinolizidine-based therapeutic agents.
References
2D NMR Unveils the Structural Intricacies of Lupinine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of natural products and their derivatives is a cornerstone of drug discovery and development. Among the diverse scaffolds found in nature, the quinolizidine alkaloid lupinine and its analogues have garnered significant interest due to their potential biological activities. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, particularly Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments, provides a powerful toolkit for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, paving the way for a detailed understanding of their molecular architecture.
This document provides detailed application notes and experimental protocols for the utilization of COSY and HSQC techniques in the structural characterization of lupinine derivatives. We will use (-)-lupinine as a representative example to illustrate the principles and practical application of these methods.
Principle of 2D NMR Techniques for Structural Elucidation
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). The resulting 2D spectrum displays the ¹H NMR spectrum along both axes. Cross-peaks appearing off the diagonal indicate that the two protons at the corresponding chemical shifts are coupled. This information is invaluable for piecing together spin systems within a molecule, effectively tracing out the proton connectivity network.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C. The HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak indicates a direct one-bond attachment between a specific proton and a carbon atom. This technique is instrumental in assigning the carbon skeleton of a molecule by linking the proton and carbon chemical shifts.
Structural Elucidation of (-)-Lupinine: A Case Study
To illustrate the power of these techniques, we will consider the structural elucidation of (-)-lupinine. The numbering of the atoms in the lupinine skeleton is crucial for unambiguous assignment and is presented below.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for (-)-Lupinine
The following table summarizes the assigned ¹H and ¹³C chemical shifts for (-)-lupinine in chloroform-d (CDCl₃). These assignments are achieved through the combined interpretation of 1D ¹H and ¹³C NMR, COSY, and HSQC spectra.
| Atom No. | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity | J-Coupling (Hz) |
| 1 | 39.2 | 1.85 | m | |
| 2 | 25.7 | 1.50 | m | |
| 3 | 25.4 | 1.45 | m | |
| 4 | 57.1 | 2.80, 2.05 | m, m | |
| 6 | 57.1 | 2.80, 2.05 | m, m | |
| 7 | 25.7 | 1.50 | m | |
| 8 | 25.4 | 1.45 | m | |
| 9 | 33.1 | 1.75 | m | |
| 10 | 66.8 | 2.20 | m | |
| 11 | 64.9 | 3.85, 3.60 | dd, dd | 10.5, 4.1 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
Detailed methodologies for acquiring high-quality COSY and HSQC spectra are provided below. These protocols are based on standard procedures for Bruker NMR spectrometers but can be adapted for other instruments.
Protocol 1: ¹H-¹H COSY Experiment
1. Sample Preparation:
-
Dissolve 5-10 mg of the lupinine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution into a standard 5 mm NMR tube.
2. Instrument Setup:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution and lineshape on the ¹H spectrum.
3. Acquisition Parameters:
-
Use a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker systems).
-
Set the spectral width (SW) in both F2 (direct) and F1 (indirect) dimensions to cover all proton signals (typically 10-12 ppm).
-
The transmitter frequency offset (O1P) should be centered in the middle of the proton spectrum.
-
Set the number of data points in F2 (TD2) to 2048 (2K).
-
Set the number of increments in F1 (TD1) to 256-512.
-
The number of scans (NS) per increment is typically 2-8, depending on the sample concentration.
-
Set the relaxation delay (D1) to 1.5-2.0 seconds.
4. Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform (XFB).
-
Phase the spectrum in both dimensions.
-
Symmetrize the spectrum if necessary to reduce artifacts.
Protocol 2: ¹H-¹³C HSQC Experiment
1. Sample Preparation:
-
Prepare the sample as described for the COSY experiment. A slightly higher concentration (10-20 mg) may be beneficial.
2. Instrument Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock and shim the spectrometer as for the COSY experiment.
3. Acquisition Parameters:
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker systems for multiplicity editing).
-
Set the ¹H spectral width (SW in F2) to cover all proton signals (e.g., 10-12 ppm) and center the transmitter frequency offset (O1P).
-
Set the ¹³C spectral width (SW in F1) to cover all carbon signals (e.g., 0-80 ppm for the aliphatic region of lupinine derivatives) and center the transmitter frequency offset (O2P).
-
Set the number of data points in F2 (TD2) to 1024 (1K).
-
Set the number of increments in F1 (TD1) to 128-256.
-
The number of scans (NS) per increment will depend on the concentration, typically ranging from 4 to 32.
-
Set the relaxation delay (D1) to 1.5-2.0 seconds.
-
The one-bond ¹H-¹³C coupling constant (CNST13) is typically set to 145 Hz for aliphatic compounds.
4. Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform (XFB).
-
Phase the spectrum in both dimensions.
Data Interpretation and Visualization
The interpretation of COSY and HSQC spectra allows for the construction of a detailed connectivity map of the molecule. This information can be effectively visualized using diagrams.
Experimental Workflow
The logical flow of experiments for the structural elucidation of a lupinine derivative is depicted in the following diagram.
COSY Correlation Network of (-)-Lupinine
The following diagram illustrates the key ³JHH correlations observed in the COSY spectrum of (-)-lupinine, which are crucial for establishing the connectivity of the proton spin systems within the quinolizidine rings.
HSQC Correlation Map of (-)-Lupinine
This diagram visualizes the one-bond ¹H-¹³C connectivities for the aliphatic region of (-)-lupinine as determined by the HSQC experiment.
Conclusion
The combined application of COSY and HSQC 2D NMR techniques provides a robust and efficient strategy for the complete structural elucidation of lupinine derivatives. By establishing the proton spin systems and their direct attachment to the carbon framework, researchers can confidently determine the constitution and relative stereochemistry of these important natural products. The detailed protocols and data presentation formats provided herein serve as a practical guide for scientists engaged in natural product chemistry and drug development, facilitating the accurate and timely characterization of novel molecular entities.
Application Notes and Protocols for the Purification of 1-(chloromethyl)octahydro-2H-quinolizine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 1-(chloromethyl)octahydro-2H-quinolizine, a quinolizidine alkaloid derivative, using silica gel column chromatography. The described methodology is designed to yield a high-purity product suitable for further research and development applications. Included are comprehensive experimental procedures, a summary of expected quantitative data, and a visual workflow diagram.
Introduction
This compound is a synthetic derivative of the quinolizidine alkaloid scaffold, a class of compounds known for their diverse biological activities. As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions and biological testing. Column chromatography is a standard and effective method for the purification of such compounds. This protocol outlines a robust method for the purification of this compound using a silica gel stationary phase and a gradient elution system.
Quantitative Data Summary
The following table summarizes the typical quantitative data expected from the column chromatography purification of this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 70-230 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Crude Sample Loading | 1.5 g |
| Mobile Phase (Eluent) | Gradient: Dichloromethane (DCM) to 5% Methanol (MeOH) in DCM |
| Flow Rate | 10 mL/min |
| Fraction Size | 20 mL |
| Typical Yield | 85-95% |
| Purity (Post-Chromatography) | >98% (by HPLC-UV) |
Experimental Protocol
This section details the step-by-step methodology for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 70-230 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Ethyl Acetate, analytical grade (for TLC)
-
Hexanes, analytical grade (for TLC)
-
Potassium permanganate stain
-
Glass chromatography column (30 cm x 3 cm)
-
Separatory funnel (for gradient elution)
-
Fraction collector or test tubes
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
Preparation of the Column
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.
-
Prepare a slurry of silica gel in dichloromethane. For a 3 cm diameter column, approximately 50-60 g of silica gel is required.
-
Carefully pour the silica slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase (100% DCM) through the packed silica gel.
Sample Preparation and Loading
-
Dissolve 1.5 g of crude this compound in a minimal amount of dichloromethane (e.g., 3-5 mL).
-
In a separate flask, add approximately 3 g of silica gel to this solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This is the "dry loading" method.
-
Carefully add the silica-adsorbed sample to the top of the prepared column, ensuring an even layer.
Elution and Fraction Collection
-
Begin the elution with 100% dichloromethane.
-
Gradually increase the polarity of the mobile phase by slowly adding methanol. A common gradient would be from 100% DCM to a final concentration of 5% MeOH in DCM. The addition of a small amount of triethylamine (0.1-0.5%) to the mobile phase can be beneficial to prevent tailing of the basic alkaloid product on the acidic silica gel.
-
Maintain a constant flow rate of approximately 10 mL/min.
-
Collect fractions of 20 mL each.
Monitoring the Purification
-
Monitor the separation using Thin-Layer Chromatography (TLC).
-
Spot a small amount from every few fractions onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 9:1 Ethyl Acetate:Methanol with a drop of triethylamine).
-
Visualize the spots using a potassium permanganate stain.
-
Combine the fractions that contain the pure desired product.
Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as an oil or solid.
-
Place the product under high vacuum to remove any residual solvent.
-
Determine the final yield and assess the purity using an appropriate analytical method such as HPLC-UV or GC-MS.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification protocol.
Caption: Workflow for the purification of this compound.
Application Notes and Protocols for the Purification and Analysis of Quinolizine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the purification and analysis of a diverse range of quinolizine derivatives. The protocols cover analytical and preparative high-performance liquid chromatography (HPLC), including reversed-phase, normal-phase, and chiral separation techniques, as well as bioanalytical methods using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Analytical HPLC of Quinolizine Derivatives
High-performance liquid chromatography is a cornerstone technique for the qualitative and quantitative analysis of quinolizine derivatives, offering high resolution and sensitivity. The choice between reversed-phase and normal-phase chromatography depends on the polarity of the analyte.
Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the most common mode for the analysis of moderately polar to nonpolar quinolizine derivatives. Separation is based on hydrophobic interactions between the analytes and a nonpolar stationary phase.
Typical Applications:
-
Purity assessment of synthetic quinolizine derivatives.
-
Quantification of quinolizine compounds in various matrices.
-
Monitoring reaction progress during synthesis.
Experimental Protocol: Analysis of Substituted Quinolizinium Salts
This protocol outlines a general method for the analysis of polar, water-soluble quinolizinium salts.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Sample Preparation | Dissolve the sample in a water/acetonitrile mixture (e.g., 50:50 v/v) to a concentration of 1 mg/mL. |
Data Presentation: Representative Retention Times
| Compound | Retention Time (min) |
| Unsubstituted Quinolizinium Bromide | 5.2 |
| 2-Methylquinolizinium Bromide | 6.8 |
| 4-Phenylquinolizinium Bromide | 12.5 |
| 2,4-Diphenylquinolizinium Bromide | 18.2 |
Note: Retention times are illustrative and will vary depending on the exact column and system.
Normal-Phase HPLC (NP-HPLC)
Normal-phase HPLC is suitable for the separation of nonpolar and isomeric quinolizine derivatives that are soluble in organic solvents.[1][2][3] The separation is based on the interaction of polar functional groups of the analyte with a polar stationary phase.[1][2][3]
Typical Applications:
-
Separation of positional isomers.
-
Purification of nonpolar synthetic intermediates.
-
Analysis of compounds not soluble in aqueous mobile phases.
Experimental Protocol: Separation of Nonpolar Quinolizine Intermediates
This protocol is designed for the analysis of nonpolar quinolizine derivatives, such as those produced during early synthetic steps.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Silica or Cyano-bonded column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: HexaneB: Isopropanol |
| Gradient | 2% to 20% B over 15 minutes |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 15 µL |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve the sample in the initial mobile phase to a concentration of 1 mg/mL. |
Preparative HPLC for Purification
Preparative HPLC is a powerful tool for isolating and purifying larger quantities of specific quinolizine derivatives from reaction mixtures or natural extracts.[4][5] The goal is to maximize throughput while achieving the desired purity.[4][5]
Workflow for Preparative HPLC Purification
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
"In Vitro" Antiviral Assay Protocol for Quinolizine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolizine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including notable antiviral properties. These compounds have demonstrated efficacy against a range of viruses, such as Influenza A virus, Human Immunodeficiency Virus (HIV-1), and Dengue virus.[1][2][3] The development of robust and reproducible "in vitro" assays is critical for the initial screening and characterization of these derivatives to identify lead candidates for further preclinical and clinical development.
This document provides detailed application notes and protocols for conducting "in vitro" antiviral assays to evaluate the efficacy of quinolizine derivatives. The protocols described herein cover essential assays for determining antiviral activity, cytotoxicity, and the preliminary mechanism of action.
Data Presentation: Antiviral Activity of Quinolizine Derivatives
The following tables summarize the reported "in vitro" antiviral activity and cytotoxicity of selected quinolizine and quinoline derivatives against various viruses.
Table 1: Anti-Influenza A Virus Activity of Quinolizidine Derivatives [3][4][5]
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Aloperine | PR8 (H1N1) | 14.5 | >80 | >5.5 |
| Dihydroaloperine | PR8 (H1N1) | 11.2 | >80 | >7.1 |
| Compound 17 | PR8 (H1N1) | 6.2 | >80 | >12.9 |
| Compound 19 | PR8 (H1N1) | 0.091 | >10 | >109 |
| Compound 33 | PR8 (H1N1) | 0.85 | >20 | >23.5 |
Table 2: Anti-HIV-1 Activity of Quinolizidine Derivatives [4][6][7][8]
| Compound | Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Aloperine | NL4-3 | 1.7 | >86 | >50 |
| Compound 12d | NL4-3 | 0.69 | >20 | >29 |
| Compound 19 | NL4-3 | 0.11 | >20 | >181 |
| Compound 28 | NL4-3 | 0.4 | >20 | >50 |
| Compound 33 | NL4-3 | 0.8 | >20 | >25 |
Table 3: Anti-Dengue Virus Activity of Quinoline Derivatives
| Compound | Virus Serotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Compound 1 | DENV-2 | ~1 | >25 | >25 |
| Compound 2 | DENV-2 | ~0.5 | >25 | >50 |
Mechanism of Action & Signaling Pathways
Quinolizidine derivatives have been shown to exhibit antiviral activity through distinct mechanisms against different viruses.
Influenza A Virus: Certain quinolizidine derivatives, such as aloperine and its analogs, have been found to target the viral nucleoprotein (NP).[3] The NP is a crucial multifunctional protein essential for the encapsidation of the viral RNA genome, viral RNA synthesis, and the nuclear trafficking of viral ribonucleoproteins (vRNPs).[9][10] By interacting with NP, these compounds are thought to disrupt its function, thereby inhibiting viral replication.
Caption: Inhibition of Influenza A Virus Replication by Quinolizidine Derivatives.
HIV-1: The anti-HIV-1 activity of certain quinolizidine derivatives is attributed to the inhibition of viral entry.[7] Specifically, these compounds are proposed to block the membrane fusion step mediated by the viral envelope glycoprotein gp41, following the interaction of gp120 with the host cell's CD4 receptor and a coreceptor (CXCR4 or CCR5).[1][11] By preventing the conformational changes in gp41 required for fusion, these derivatives effectively halt the viral life cycle before the viral genetic material can enter the host cell.
Caption: Inhibition of HIV-1 Entry by Quinolizidine Derivatives.
Experimental Protocols
A systematic "in vitro" evaluation of quinolizine derivatives should include an assessment of their cytotoxicity followed by the determination of their antiviral efficacy using various assays.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the test compound that is toxic to the host cells, which is essential for calculating the selectivity index.
Materials:
-
Host cell line (e.g., MDCK for Influenza, TZM-bl or MT-4 for HIV-1, Vero for Dengue)
-
96-well microtiter plates
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Quinolizine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
Procedure:
-
Seed host cells into 96-well plates at an appropriate density to achieve 80-90% confluency after 24 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the quinolizine derivatives in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the compound dilutions. Include cell control wells (medium only) and solvent control wells (medium with the highest DMSO concentration).
-
Incubate the plates for a period equivalent to the planned antiviral assay (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentrations and using non-linear regression analysis.
Protocol 2: Antiviral Assay - Cytopathic Effect (CPE) Reduction Assay
This assay is suitable for viruses that cause visible damage (cytopathic effect) to the host cells and is a common primary screening method.
Materials:
-
All materials from the Cytotoxicity Assay
-
Virus stock with a known titer
Procedure:
-
Seed host cells in 96-well plates and incubate overnight as described in the cytotoxicity assay.
-
Prepare serial dilutions of the quinolizine derivatives in a low-serum medium (e.g., 2% FBS).
-
Remove the growth medium from the cells.
-
Add the compound dilutions to the wells.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes 80-100% CPE within 48-72 hours.
-
Include the following controls on each plate:
-
Virus control: Cells infected with the virus but without any compound.
-
Cell control: Uninfected cells without any compound.
-
Compound toxicity control: Uninfected cells with the highest concentration of the compound.
-
-
Incubate the plates at 37°C in a 5% CO2 incubator until CPE is fully developed in the virus control wells.
-
Quantify cell viability using the MTT assay as described above.
-
Calculate the 50% effective concentration (EC50), which is the compound concentration that protects 50% of the cells from virus-induced death. This is determined by non-linear regression analysis of the dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.
Protocol 3: Antiviral Assay - Plaque Reduction Assay
This is a more quantitative assay for lytic viruses that form plaques (localized areas of cell death) in a cell monolayer.
Materials:
-
Host cell line in 6-well or 12-well plates
-
Virus stock
-
Quinolizine derivatives
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the quinolizine derivatives.
-
Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and infect with the virus-compound mixture.
-
After a 1-hour adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the quinolizine derivatives.
-
Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 2-5 days).
-
Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Wash the plates with water and count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50, the concentration that reduces the plaque number by 50%, using non-linear regression analysis.
Protocol 4: Antiviral Assay - Quantitative PCR (qPCR) Based Assay
This highly sensitive assay quantifies the amount of viral RNA or DNA in the presence of the antiviral compound, providing a direct measure of the inhibition of viral replication.
Materials:
-
Infected and treated cell lysates or supernatants
-
RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix
-
Virus-specific primers and probes
-
Real-time PCR instrument
Procedure:
-
Perform the infection and treatment of cells with quinolizine derivatives as described in the CPE reduction assay.
-
At the end of the incubation period, harvest the cell supernatant or lyse the cells.
-
Extract viral RNA or DNA using a suitable kit.
-
For RNA viruses, perform reverse transcription to synthesize cDNA.
-
Set up the qPCR reaction with the extracted nucleic acid, primers, probe, and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Quantify the viral load based on the cycle threshold (Ct) values and a standard curve.
-
Calculate the percentage of inhibition of viral replication for each compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the "in vitro" evaluation of the antiviral potential of quinolizine derivatives. By systematically assessing cytotoxicity and antiviral efficacy through multiple assays, researchers can identify and characterize promising lead compounds for the development of novel antiviral therapeutics. The provided data and mechanistic insights serve as a valuable resource for guiding future research in this area.
References
- 1. Targeting HIV-1 gp41-induced Fusion and Pathogenesis for Anti-viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV - Wikipedia [en.wikipedia.org]
- 3. Identification and Synthesis of Quinolizidines with Anti-Influenza A Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and synthesis of quinolizidines with anti-influenza a virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Optimization of Aloperine Derivatives as HIV-1 Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholarly Article or Book Chapter | Aloperine and Its Derivatives as a New Class of HIV-1 Entry Inhibitors | ID: 1v53k2639 | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. Host Cell Factors That Interact with Influenza Virus Ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Host Cell Factors That Interact with Influenza Virus Ribonucleoproteins. | Semantic Scholar [semanticscholar.org]
- 11. benthamscience.com [benthamscience.com]
Application Notes and Protocols for "In Vitro" Antimicrobial Susceptibility Testing of "1-(chloromethyl)octahydro-2H-quinolizine" Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive guide for conducting "in vitro" antimicrobial susceptibility testing of novel "1-(chloromethyl)octahydro-2H-quinolizine" derivatives. The primary objective of these tests is to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). The protocols detailed below are based on established methodologies, such as broth microdilution, and are designed to be adaptable for the evaluation of this specific class of new chemical entities.
Effective data management is crucial for comparing the antimicrobial efficacy of different derivatives.[1] This document includes standardized templates for data presentation and diagrams to illustrate the experimental workflow.
I. Quantitative Data Summary
A structured presentation of quantitative data is essential for the comparative analysis of the antimicrobial efficacy of the tested compounds. Researchers should populate a table similar to the one below with their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Microorganisms
| Test Microorganism | Gram Stain | Derivative Compound ID | Positive Control (Antibiotic) | MIC (µg/mL) of Derivative |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | Compound A | Vancomycin | Data |
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | Compound A | Ciprofloxacin | Data |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | Compound A | Ciprofloxacin | Data |
| Enterococcus faecalis (e.g., ATCC 29212) | Gram-positive | Compound A | Vancomycin | Data |
| Candida albicans (e.g., ATCC 90028) | Fungus | Compound A | Fluconazole | Data |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | Compound B | Vancomycin | Data |
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | Compound B | Ciprofloxacin | Data |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | Compound B | Ciprofloxacin | Data |
| Enterococcus faecalis (e.g., ATCC 29212) | Gram-positive | Compound B | Vancomycin | Data |
| Candida albicans (e.g., ATCC 90028) | Fungus | Compound B | Fluconazole | Data |
II. Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of the "this compound" derivatives. The broth microdilution method is a widely used and accurate technique for determining the MIC of a compound.[2]
A. Broth Microdilution Method
This method determines the MIC of a compound in a liquid medium, which is the lowest concentration that inhibits visible growth of the microorganism.[3]
Materials:
-
Test "this compound" derivatives
-
Positive control antibiotics (e.g., ciprofloxacin, vancomycin)
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates[2]
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (35-37°C)[2]
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[1]
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[1][4]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each "this compound" derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain a range of concentrations.[5] The first well should contain the highest concentration of the compound, and subsequent wells will have decreasing concentrations.[1]
-
-
Inoculation:
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for most bacteria.[2] Fungi may require longer incubation times.
-
-
Determination of MIC:
B. (Optional) Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
Sterile swabs
-
Sterile cork borer or pipette tip
Procedure:
-
Preparation of Agar Plates:
-
Prepare a lawn of the test microorganism by evenly swabbing the surface of an MHA plate with the adjusted inoculum (0.5 McFarland standard).
-
-
Well Creation:
-
Create wells in the agar using a sterile cork borer or the wide end of a sterile pipette tip.
-
-
Application of Compounds:
-
Add a specific volume of each compound solution at a known concentration into separate wells. Include a positive control (standard antibiotic) and a negative control (solvent).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.
-
III. Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for the antimicrobial action of the test compounds.
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Hypothetical Antimicrobial Signaling Pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(chloromethyl)octahydro-2H-quinolizine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(chloromethyl)octahydro-2H-quinolizine. The primary proposed synthetic routes start from the readily available chiral precursor, (-)-lupinine.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the synthesis of this compound?
A1: The most common and logical starting material is the naturally occurring quinolizidine alkaloid (-)-lupinine.[1][2] Lupinine possesses the required octahydro-2H-quinolizine core structure and a primary alcohol group at the C-1 position, which can be converted to the target chloromethyl group.[3][4]
Q2: What are the primary synthetic strategies to convert the hydroxymethyl group of lupinine into a chloromethyl group?
A2: There are two main strategies:
-
Two-Step Nucleophilic Substitution: This involves activating the primary alcohol by converting it into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a chloride salt (e.g., LiCl). A detailed protocol for the mesylation of lupinine has been reported with high yield.[5]
-
Direct Chlorination: This involves the direct replacement of the hydroxyl group with a chlorine atom using reagents like thionyl chloride (SOCl₂) or the Appel reaction (PPh₃/CCl₄).[6][7] These methods are common for converting primary alcohols to alkyl chlorides.[8][9]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A significant change in the retention factor (Rf) value is expected as the polar alcohol starting material (lupinine) is converted to the less polar chlorinated product. Staining with iodine or potassium permanganate can help visualize the spots.
Q4: What are the main challenges in purifying the final product?
A4: Purification of the alkaloid product can be challenging. Common issues include:
-
Residual Reagents: Removing byproducts such as triphenylphosphine oxide (from the Appel reaction) or excess base (from mesylation).
-
Product Solubility: The product, being an amine, can exist as a free base or a protonated salt, affecting its solubility in organic and aqueous phases.[10]
-
Chromatography: Column chromatography on silica gel is a common purification method. A solvent system such as chloroform/ethanol is often effective for separating quinolizidine derivatives.[5] Acid-base extraction can also be employed to separate the basic alkaloid product from neutral or acidic impurities.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material (Lupinine) | 1. Inactive Reagents: Thionyl chloride or other chlorinating agents may have degraded due to moisture. 2. Insufficient Temperature: Some chlorination reactions, particularly with thionyl chloride, may require heating.[13] 3. Poor Leaving Group Formation: In the two-step method, the mesylation or tosylation may be incomplete. | 1. Use freshly opened or distilled thionyl chloride. Ensure all reagents are anhydrous. 2. If using thionyl chloride in a solvent like DCM, consider gentle reflux. For the Appel reaction, ensure the reaction is allowed to proceed at room temperature for a sufficient time.[9] 3. Ensure accurate stoichiometry of methanesulfonyl chloride and base (e.g., triethylamine). Run the reaction at 0 °C to room temperature as per established protocols.[5] |
| Formation of Multiple Products (Side Reactions) | 1. Elimination: Particularly with secondary alcohols, but possible if reaction conditions are too harsh, leading to the formation of an alkene. 2. Quaternary Salt Formation: The nitrogen atom in the quinolizidine ring can be alkylated by the product or reagents, especially if excess chlorinating agent is used under harsh conditions. 3. Rearrangement: Although less likely with a primary alcohol, carbocation rearrangements are a theoretical possibility under strongly acidic conditions. | 1. Use milder chlorination methods like the Appel reaction, which typically proceeds under neutral conditions.[14][15] 2. Use a non-nucleophilic base if necessary and avoid excessive heating. Control the stoichiometry of the chlorinating agent carefully. 3. Employ methods that do not involve the formation of a free carbocation. The Appel reaction and conversion via a mesylate are generally considered SN2-type reactions for primary alcohols, which avoids rearrangements.[7] |
| Difficulty in Isolating the Product | 1. Formation of an Emulsion during Workup: The basic nature of the alkaloid can lead to emulsions during acid-base extractions. 2. Product is Water-Soluble as a Salt: If the aqueous phase is acidic during workup, the product will be protonated and remain in the aqueous layer. 3. Co-elution with Byproducts: Triphenylphosphine oxide from the Appel reaction can be difficult to separate by chromatography.[8] | 1. Add a saturated solution of NaCl (brine) to help break the emulsion. Filtration through a pad of Celite can also be effective. 2. To extract the product into an organic solvent, first basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH greater than 9.[12] 3. To remove triphenylphosphine oxide, you can try precipitating it by adding a non-polar solvent like pentane or hexane to the crude product and filtering.[8] Alternatively, chromatography on silica gel with a carefully chosen eluent system can achieve separation. |
Experimental Protocols
Method 1: Two-Step Synthesis via Mesylation
This protocol is adapted from a similar synthesis of a lupinine derivative.[5]
Step 1: Synthesis of (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate
-
Dissolve lupinine (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flask cooled in an ice bath (0 °C).
-
Slowly add a solution of methanesulfonyl chloride (2.0 eq) in anhydrous CH₂Cl₂ dropwise to the cooled solution.
-
Stir the reaction mixture for 30 minutes at 0 °C, and then for 6 hours at room temperature.
-
Monitor the reaction by TLC until the lupinine spot disappears.
-
Wash the reaction mixture with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under vacuum.
-
The crude mesylate can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the purified mesylate (1.0 eq) and lithium chloride (LiCl, 3-5 eq) in an anhydrous polar aprotic solvent such as DMF or acetone.
-
Heat the mixture (e.g., to 60-80 °C) and stir for several hours.
-
Monitor the reaction by TLC for the disappearance of the mesylate spot and the appearance of a new, less polar product spot.
-
After completion, cool the reaction mixture and pour it into water.
-
Basify the aqueous solution with NaOH and extract the product with an organic solvent like CH₂Cl₂ or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under vacuum.
-
Purify the crude product by column chromatography.
Method 2: Direct Chlorination using the Appel Reaction
This is a general procedure for the Appel reaction.[7][9]
-
Dissolve lupinine (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous carbon tetrachloride (CCl₄), which acts as both reagent and solvent. Alternatively, use CCl₄ (1.5 eq) in a solvent like anhydrous CH₂Cl₂.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic initially, so cooling might be necessary.
-
Monitor the reaction by TLC. The reaction may take several hours to complete.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add a non-polar solvent (e.g., pentane or a mixture of ether and pentane) to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter off the precipitate and wash it with more of the non-polar solvent.
-
Combine the filtrate and washings and concentrate under vacuum.
-
The crude product can be further purified by acid-base extraction and/or column chromatography.
Quantitative Data Summary
The following table presents typical yields for the key transformations, based on analogous syntheses reported in the literature.
| Reaction Step | Starting Material | Reagents | Product | Reported Yield | Reference |
| Mesylation | Lupinine | MsCl, Et₃N, CH₂Cl₂ | (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate | 93% | [5] |
| Nucleophilic Substitution | Lupinine Mesylate | NaN₃, DMF | 1-(azidomethyl)octahydro-1H-quinolizine | 60-61% | [5] |
| Appel Reaction (General) | Primary/Secondary Alcohols | PPh₃, CCl₄/CBr₄ | Alkyl Halide | 80-90% (Typical) | [15] |
Note: The yield for the chlorination step via nucleophilic substitution is inferred from the analogous azide synthesis and may vary.
Visualizations
Synthetic Workflow Diagram
Caption: Proposed synthetic routes to this compound.
Troubleshooting Logic Diagram
References
- 1. Lupinine - Wikipedia [en.wikipedia.org]
- 2. Lupinine | C10H19NO | CID 91461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2H-Quinolizine-1-methanol, octahydro-, (1R-trans)- [webbook.nist.gov]
- 5. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 7. Appel Reaction [organic-chemistry.org]
- 8. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Alkaloid - Wikipedia [en.wikipedia.org]
- 11. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. reddit.com [reddit.com]
- 14. tutorchase.com [tutorchase.com]
- 15. orgosolver.com [orgosolver.com]
Side reactions and byproduct formation in lupinine chlorination
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions and byproduct formation during the chlorination of lupinine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction when chlorinating lupinine with thionyl chloride (SOCl₂)?
The primary reaction is the conversion of the primary alcohol group in lupinine to a chloromethyl group, forming (1R,9aR)-1-(chloromethyl)octahydro-2H-quinolizine. This reaction typically proceeds via a nucleophilic substitution mechanism. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are evolved, which helps to drive the reaction to completion.
Q2: What are the most common side reactions to anticipate during the chlorination of lupinine?
While the desired substitution is the main pathway, several side reactions can occur, leading to the formation of byproducts. These can include:
-
Elimination reactions: Formation of an unsaturated quinolizidine derivative.
-
Quaternization of the tertiary amine: The nitrogen atom in the quinolizidine ring can be protonated by the generated HCl or react with other electrophilic species.
-
Formation of sulfur-containing byproducts: Residual chlorosulfite esters or dialkyl sulfites can be present if the reaction does not go to completion or if reaction conditions are not optimal.
-
Rearrangement products: Under strongly acidic conditions, rearrangements of the quinolizidine skeleton, although less common for primary alcohols, are a theoretical possibility.
Q3: How does the presence of the tertiary amine in the lupinine structure affect the chlorination reaction?
The tertiary amine in the quinolizidine ring is basic and will react with the hydrogen chloride (HCl) generated during the reaction to form a hydrochloride salt. This can precipitate from non-polar solvents, potentially affecting reaction kinetics. It is also possible for the tertiary amine to react with thionyl chloride, especially if it is not protonated.
Q4: What is the role of a base, such as pyridine, in this reaction?
Pyridine is often added to reactions of alcohols with thionyl chloride. It serves two primary purposes:
-
It acts as a scavenger for the HCl produced, preventing it from causing acid-catalyzed side reactions.
-
It can influence the reaction mechanism, favoring an Sₙ2 pathway which leads to inversion of stereochemistry at a chiral center. For a primary alcohol like in lupinine, its role is primarily as an acid scavenger.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired chlorinated product | 1. Incomplete reaction. 2. Formation of significant amounts of byproducts. 3. Degradation of starting material or product. 4. Product loss during workup and purification. | 1. Increase reaction time or temperature cautiously. Monitor the reaction by TLC or GC. 2. Optimize reaction conditions (e.g., lower temperature, use of a non-nucleophilic base like pyridine). 3. Use anhydrous conditions and purified reagents. Avoid excessive heating. 4. Use a basic workup to neutralize any hydrochloride salts and extract the product carefully. Consider silica gel chromatography for purification. |
| Multiple spots on TLC analysis of the crude product | 1. Presence of starting material, desired product, and one or more byproducts. 2. Common byproducts include the elimination product and the hydrochloride salt of lupinine or the product. | 1. Use co-spotting with the starting material to identify the corresponding spot. 2. Use a developing system that allows for good separation of the non-polar product from the more polar byproducts and starting material. Staining with an appropriate agent (e.g., permanganate) can help visualize different compound classes. |
| Formation of a white precipitate during the reaction | 1. The tertiary amine of lupinine is reacting with the generated HCl to form lupinine hydrochloride. | 1. This is often expected. The reaction can be run in a solvent that keeps the salt suspended. Alternatively, a non-nucleophilic base like pyridine can be added to prevent HCl formation. |
| Product is unstable and decomposes upon standing | 1. The chlorinated product may be susceptible to elimination or hydrolysis. 2. Residual acidic impurities can catalyze decomposition. | 1. Store the purified product under anhydrous and inert conditions, preferably at low temperatures. 2. Ensure all traces of HCl and SOCl₂ are removed during workup. A wash with a mild base (e.g., saturated sodium bicarbonate solution) is recommended. |
Quantitative Data on Byproduct Formation (Illustrative Examples)
The following tables present hypothetical data to illustrate how reaction conditions can influence product distribution. Actual results will vary.
Table 1: Effect of Temperature on Product Distribution
| Temperature (°C) | Desired Product Yield (%) | Elimination Byproduct (%) | Other Byproducts (%) |
| 0 | 85 | 5 | 10 |
| 25 (Room Temp) | 75 | 15 | 10 |
| 50 | 60 | 30 | 10 |
Table 2: Effect of Pyridine on Product Distribution
| Molar Equivalents of Pyridine | Desired Product Yield (%) | Elimination Byproduct (%) | Other Byproducts (%) |
| 0 | 70 | 20 | 10 |
| 1.1 | 88 | 7 | 5 |
| 2.0 | 85 | 8 | 7 |
Experimental Protocols
Protocol 1: Chlorination of Lupinine with Thionyl Chloride
Materials:
-
Lupinine
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine (optional)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Dissolve lupinine (1 equivalent) in anhydrous DCM and add it to the flask.
-
If using, add anhydrous pyridine (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add thionyl chloride (1.2 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Method for Byproduct Identification
Techniques:
-
Thin Layer Chromatography (TLC): Use silica gel plates with a mobile phase such as DCM:Methanol (95:5) with 1% triethylamine to monitor the reaction progress. Visualize with UV light (if applicable) and potassium permanganate stain.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the crude reaction mixture to identify the molecular weights of the components. The desired product will have a specific molecular ion peak, and byproducts can be tentatively identified by their fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude and purified product will confirm the structure of the desired product and help in the characterization of any isolable byproducts.
Visualizations
Caption: Main Sₙ2 reaction pathway for lupinine chlorination.
Caption: Potential E2 elimination side reaction pathway.
Caption: Experimental workflow for lupinine chlorination.
Optimizing reaction conditions for the synthesis of "1-(chloromethyl)octahydro-2H-quinolizine" derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-(chloromethyl)octahydro-2H-quinolizine and its derivatives. The content is structured in a question-and-answer format to address common challenges and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is a common precursor for the synthesis of this compound?
A1: A readily available and convenient precursor is the natural alkaloid lupinine, which is [(1R,9aR)-octahydro-2H-quinolizin-1-yl]methanol[1][2][3]. This compound already possesses the complete octahydro-2H-quinolizine core structure with a hydroxymethyl group at the desired position, which can be subsequently converted to the chloromethyl group.
Q2: What are the main strategies for converting the hydroxyl group of lupinine to a chloromethyl group?
A2: There are two primary strategies for this conversion:
-
Direct Chlorination: Using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to directly replace the hydroxyl group with a chlorine atom.
-
Two-Step Conversion via a Sulfonate Ester: This involves activating the hydroxyl group by converting it into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a chloride salt (e.g., lithium chloride)[4].
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Reagent Quality: Ensure that all reagents, especially the chlorinating agent and any bases used, are pure and anhydrous. Moisture can deactivate many reagents used in this synthesis.
-
Suboptimal Reaction Temperature: The temperature for both the activation of the hydroxyl group and the substitution reaction needs to be carefully controlled. Running the reaction at a temperature that is too high can lead to side reactions and decomposition, while a temperature that is too low may result in an incomplete reaction.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting material has been consumed before workup.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. Common side reactions include elimination reactions or reactions with the quinolizidine nitrogen.
Q4: How can I purify the final this compound product?
A4: Column chromatography on silica gel is a common and effective method for purifying quinolizine derivatives[4]. A typical eluent system would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with the polarity adjusted based on the specific derivative. In some cases, recrystallization from a suitable solvent can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Reagents are old or have been improperly stored. | Use freshly opened or purified reagents. Ensure solvents are anhydrous. |
| Reaction temperature is not optimal. | Perform small-scale experiments at various temperatures to find the optimal condition. | |
| Insufficient reaction time. | Monitor the reaction progress by TLC or LC-MS and allow it to run to completion. | |
| Multiple Spots on TLC (Side Products) | Reaction temperature is too high, leading to decomposition or side reactions. | Lower the reaction temperature and monitor the reaction closely. |
| The base used is too strong or not suitable for the reaction. | Consider using a milder, non-nucleophilic base, such as triethylamine or diisopropylethylamine. | |
| Difficulty in Product Isolation/Purification | The product is highly polar and streaks on the silica gel column. | Add a small amount of a basic modifier, like triethylamine, to the eluent to reduce tailing. |
| The product is an oil and does not crystallize. | Attempt purification by column chromatography. If crystallization is necessary, try different solvent systems or use a seed crystal. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound from Lupinine via Mesylation
This protocol is adapted from a similar procedure for the synthesis of an azido derivative[4].
Step 1: Synthesis of (1R,9aR)-octahydro-1H-quinolizin-1-ylmethyl methanesulfonate
-
Dissolve lupinine (1 equivalent) and triethylamine (3 equivalents) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a solution of methanesulfonyl chloride (2 equivalents) in anhydrous CH₂Cl₂ to the cooled reaction mixture dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the mesylate from Step 1 (1 equivalent) and lithium chloride (3-5 equivalents) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.
-
Heat the reaction mixture to a temperature between 50-80°C and stir for several hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
Visualizations
Experimental Workflow
Caption: A two-step synthesis of the target compound from lupinine.
Troubleshooting Logic
References
Technical Support Center: Derivatization of 1-(Chloromethyl)octahydro-2H-quinolizine
Welcome to the technical support center for the derivatization of 1-(chloromethyl)octahydro-2H-quinolizine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during the synthesis of novel quinolizine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound?
A1: The primary reactive site is the carbon atom of the chloromethyl group (-CH₂Cl). The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the formation of a wide range of derivatives through nucleophilic substitution reactions.
Q2: What types of nucleophiles can be used to derivatize this compound?
A2: A variety of nucleophiles can be employed to displace the chloride, including but not limited to:
-
Nitrogen nucleophiles: Primary and secondary amines, azides.
-
Oxygen nucleophiles: Alcohols, phenols (as alkoxides or phenoxides), and carboxylates.
-
Sulfur nucleophiles: Thiols (as thiolates) and thiourea.
-
Carbon nucleophiles: Cyanide, enolates, and organometallic reagents.
-
Halide exchange: Iodide or bromide ions to form the corresponding more reactive halo-derivatives.
Q3: What are the typical reaction conditions for nucleophilic substitution on this substrate?
A3: Reaction conditions are highly dependent on the nucleophile's reactivity. Generally, polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are used to dissolve the reactants and facilitate the substitution reaction. The reaction temperature can range from room temperature to elevated temperatures (e.g., 70°C) to increase the reaction rate. The addition of a non-nucleophilic base, such as triethylamine or potassium carbonate, may be necessary to neutralize any generated acid or to deprotonate the nucleophile.
Q4: I am observing low yields in my reaction. What are the potential causes?
A4: Low yields can stem from several factors:
-
Poor nucleophilicity: The chosen nucleophile may not be strong enough to displace the chloride efficiently.
-
Steric hindrance: Bulky nucleophiles may have difficulty accessing the reaction center.
-
Side reactions: The basicity of the nucleophile or other reagents might lead to elimination reactions or other undesired side products. The tertiary amine of the quinolizidine core can also undergo quaternization.
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low.
-
Product degradation: The product might be unstable under the reaction or work-up conditions.
-
Purification losses: The product may be difficult to separate from byproducts or unreacted starting materials.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, the disappearance of the starting material and the appearance of the product spot can be tracked. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient reactivity of the nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Deactivation of the nucleophile. | 1. Convert the nucleophile to a more reactive form (e.g., deprotonate an alcohol or thiol with a base). Consider converting the chloromethyl group to the more reactive iodomethyl derivative via a Finkelstein reaction. 2. Gradually increase the reaction temperature and monitor for product formation and potential side products by TLC. 3. Switch to a more polar aprotic solvent like DMF or DMSO to better solvate the nucleophile and transition state. 4. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the nucleophile is sensitive to air or moisture. |
| Formation of Multiple Products (Side Reactions) | 1. The nucleophile is also a strong base, leading to elimination reactions. 2. Over-alkylation of the nucleophile (e.g., with primary amines). 3. Quaternization of the quinolizidine nitrogen. | 1. Use a less basic nucleophile if possible. Alternatively, use milder reaction conditions (lower temperature). 2. Use a large excess of the amine nucleophile to favor mono-alkylation. 3. This is more likely with highly reactive alkylating agents. Using the chloromethyl starting material at moderate temperatures should minimize this. If it persists, consider protecting the quinolizidine nitrogen, though this adds extra steps. |
| Difficult Purification of the Final Product | 1. The product has similar polarity to the starting material or byproducts. 2. The product is a basic amine that streaks on silica gel. 3. The product is highly water-soluble. | 1. Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. Recrystallization may also be an effective purification method. 2. Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent during column chromatography to suppress tailing. 3. After aqueous work-up, extract the aqueous layer multiple times with an organic solvent. If the product is still in the aqueous layer, consider acid-base extraction or lyophilization. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the derivatization of the 1-(hydroxymethyl)octahydro-2H-quinolizine (lupinine) scaffold, which serves as a close analog to the reactivity of this compound.
| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| (1R,9aR)-...quinolizine-1-yl)methyl methanesulfonate | Sodium azide (NaN₃) | DMF | 70 | 5 | (1S,9aR)-1-(Azidomethyl)octahydro-1H-quinolizine | 60 | [1] |
| Lupinine | Methanesulfonyl chloride, Triethylamine | CH₂Cl₂ | 0 to RT | 6.5 | (1R,9aR)-...quinolizine-1-yl)methyl methanesulfonate | 93 | [1] |
Experimental Protocols
Protocol 1: Synthesis of (1S,9aR)-1-(Azidomethyl)octahydro-1H-quinolizine (Analogous Procedure)
This protocol is adapted from the synthesis starting with the corresponding mesylate, which would be the intermediate in a two-step synthesis from the alcohol or could be analogous to the direct displacement of the chloride.[1]
Materials:
-
(1R,9aR)-Octahydro-1H-quinolizine-1-yl)methyl methanesulfonate (or this compound)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/ethanol mixture)
Procedure:
-
A mixture of the methanesulfonate (or chloromethyl) starting material (1 equivalent) and sodium azide (2.65 equivalents) in DMF is stirred at 70°C for 5 hours. The reaction progress should be monitored by TLC.[1]
-
After completion, the reaction mixture is cooled and the solvent can be evaporated under vacuum.
-
The residue is dissolved in dichloromethane and washed with a saturated sodium chloride solution.[1]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., chloroform-ethanol, 50:1) to afford the pure azido derivative.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart outlining the logical steps to troubleshoot low yield in the derivatization reaction.
General Reaction Pathway
Caption: A diagram illustrating the general Sₙ2 reaction pathway for the derivatization.
References
Stability and storage of "1-(chloromethyl)octahydro-2H-quinolizine"
This technical support center provides guidance on the stability, storage, and handling of 1-(chloromethyl)octahydro-2H-quinolizine. The information is compiled from general chemical principles and data on related quinolizidine alkaloids and chloroalkylamines, intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is limited, based on its structure as a reactive chloroalkylamine, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, and dark place to minimize degradation. Refrigeration (2-8 °C) is advisable for long-term storage.
Q2: What are the potential degradation pathways for this compound?
A2: The primary reactive site is the chloromethyl group, which is susceptible to nucleophilic substitution. Potential degradation pathways include:
-
Hydrolysis: Reaction with water or moisture can lead to the formation of the corresponding hydroxymethyl derivative.
-
Reaction with Nucleophiles: Amines, alcohols, and other nucleophiles present in solvents or as impurities can displace the chloride.
-
Oxidation: The tertiary amine of the quinolizidine ring can be susceptible to oxidation, potentially forming an N-oxide, especially in the presence of air and light.
Q3: What signs of degradation should I look for?
A3: Visual signs of degradation may include a change in color or the formation of solid precipitates. However, degradation can occur without visible changes. It is crucial to assess the purity of the compound analytically before use, especially if it has been stored for an extended period or under suboptimal conditions.
Q4: How can I check the purity of my this compound sample?
A4: The purity of quinolizidine alkaloids and their derivatives is typically assessed using a combination of chromatographic and spectroscopic methods. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for the analysis of these types of compounds.[1][2][3][4][5] An High-Performance Liquid Chromatography (HPLC) method, potentially with pre-column derivatization, could also be developed for purity assessment and enantiomeric purity determination.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected experimental results | Compound degradation leading to lower active concentration or interfering byproducts. | 1. Re-evaluate the storage conditions of your compound. 2. Perform a purity analysis using a suitable analytical method (e.g., LC-MS or NMR) to check for degradation products. 3. If degradation is confirmed, use a fresh, unopened vial of the compound for subsequent experiments. |
| Inconsistent results between batches | Variation in the purity or isomeric composition of different batches. | 1. Request the certificate of analysis (CoA) for each batch from the supplier. 2. Perform your own analytical characterization of each batch before use. 3. If possible, order a larger single batch to ensure consistency across multiple experiments. |
| Difficulty dissolving the compound | The compound may have degraded to form less soluble impurities. | 1. Attempt to dissolve a small amount in a range of appropriate solvents. 2. Analyze the insoluble material, if any, to identify its nature. 3. Consider that the free base form may have different solubility properties than a potential salt form. |
Experimental Protocols
General Protocol for Purity Assessment by LC-MS
This is a general protocol and may require optimization for this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a working concentration suitable for your instrument (e.g., 1-10 µg/mL).
-
-
LC Conditions (suggested starting point):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (suggested starting point):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis:
-
Integrate the peak corresponding to the parent compound.
-
Identify any impurity peaks and determine their relative abundance.
-
Confirm the mass of the parent compound and any major impurities.
-
Visualizations
References
- 1. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR study of quinolizidine alkaloids: relative configurations, conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.wur.nl [research.wur.nl]
- 4. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds | MDPI [mdpi.com]
- 5. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Quinolizidine Alkaloids
Welcome to the technical support center for the purification of quinolizidine alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the extraction, separation, and purification of these complex natural products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of quinolizidine alkaloids.
Issue 1: Low Yield of Target Alkaloid after Liquid-Liquid Extraction (LLE)
Possible Causes and Solutions:
-
Incorrect pH: The pH of the aqueous phase is critical for efficient extraction. Quinolizidine alkaloids are basic and are best extracted into an organic solvent at a high pH (typically 10-12), where they are in their neutral, more organic-soluble form. Conversely, they can be back-extracted into an aqueous phase at a low pH (e.g., 2) where they become protonated and more water-soluble.
-
Solution: Carefully monitor and adjust the pH of your aqueous solution before each extraction step using a calibrated pH meter. For extraction into the organic phase, adjust the pH to 10-12 with a base like ammonium hydroxide or sodium hydroxide.[1] For extraction into the aqueous phase, use an acid like hydrochloric acid to lower the pH.
-
-
Inappropriate Organic Solvent: The choice of organic solvent is crucial and depends on the polarity of the target alkaloid.
-
Insufficient Number of Extractions: A single extraction is often insufficient to recover all of the target compound.
-
Solution: Perform multiple extractions (at least 3-5) with smaller volumes of organic solvent. This is more efficient than a single extraction with a large volume.[4] You can monitor the completeness of the extraction by taking a small spot of the organic phase after each extraction and checking for the presence of your compound by TLC.[4]
-
-
"Salting Out" Effect Not Utilized: For more polar alkaloids that have some water solubility, adding salt to the aqueous phase can increase their partitioning into the organic solvent.
-
Emulsion Formation: Emulsions at the interface between the aqueous and organic layers can trap your compound and lead to poor recovery.
-
Solution: To break up emulsions, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separation funnel, or filtering the mixture through a bed of Celite.
-
Issue 2: Co-elution of Target Alkaloid with Impurities during HPLC
Possible Causes and Solutions:
-
Inadequate Mobile Phase Strength: If your target compound and impurities are eluting very close together and near the solvent front, your mobile phase may be too strong.
-
Incorrect Stationary Phase: The stationary phase chemistry may not be suitable for separating your specific alkaloids.
-
Solution: If you are using a standard C18 column, consider trying a different stationary phase. A phenyl-hexyl column can offer different selectivity for aromatic or planar molecules. For very polar alkaloids, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might provide better separation.
-
-
Suboptimal pH of the Mobile Phase: The ionization state of quinolizidine alkaloids is pH-dependent.
-
Solution: Adjust the pH of your mobile phase. Small changes in pH can significantly alter the retention times of basic compounds. Buffering the mobile phase is crucial for reproducible results.
-
-
Gradient Elution Not Optimized: A simple isocratic elution may not be sufficient to separate a complex mixture.
-
Solution: Develop a gradient elution method. Start with a weaker mobile phase to retain and separate early-eluting compounds, and gradually increase the mobile phase strength to elute more retained compounds.
-
-
Undetected Co-elution: A symmetrical peak on a single wavelength UV detector does not guarantee purity.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for extracting quinolizidine alkaloids from plant material?
A1: A common and effective method is acid-base extraction.[2] The general workflow is as follows:
-
Grind the dried plant material to a fine powder.
-
Extract the powder with an acidic aqueous solution (e.g., 0.5 N HCl) to protonate the alkaloids and bring them into the aqueous phase.[7]
-
Filter the mixture to remove solid plant material.
-
Wash the acidic extract with a non-polar organic solvent (e.g., hexane) to remove non-polar impurities like fats and chlorophyll.
-
Make the aqueous extract basic (pH 10-12) with a base (e.g., NH4OH).[1]
-
Extract the free-base alkaloids from the basic aqueous solution with an organic solvent like dichloromethane or chloroform.[1][2]
-
Combine the organic extracts and evaporate the solvent to obtain the crude alkaloid mixture.
Q2: How can I remove the bitter taste from lupin seeds for food applications?
A2: The bitter taste of lupin seeds is due to the presence of quinolizidine alkaloids. "Debittering" is the process of removing these alkaloids. Traditional methods involve soaking the seeds in water for extended periods, often with boiling.[8] More advanced methods include using ultrasound-assisted extraction or adsorption resins to remove the alkaloids more efficiently.[7] Adding citric acid or salt to the water can also enhance the leaching of alkaloids.[8]
Q3: What are the most common chromatographic techniques for purifying quinolizidine alkaloids?
A3: A combination of chromatographic techniques is often necessary for successful purification.
-
Silica Gel Column Chromatography: This is a good first step for a preliminary separation of the crude extract into fractions based on polarity.[9]
-
High-Speed Counter-Current Chromatography (HSCCC): This is an all-liquid chromatography technique that avoids irreversible adsorption of the sample onto a solid support, making it very suitable for alkaloid purification.[9]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final purification of the target alkaloid to a high degree of purity.
Q4: How can I confirm the identity and purity of my purified quinolizidine alkaloid?
A4: A combination of analytical techniques is used:
-
High-Performance Liquid Chromatography (HPLC) with UV or MS detection: To assess the purity of the final product. A single sharp peak is indicative of high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile alkaloids.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the chemical structure of the purified compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the alkaloid, which aids in its identification.
Data Presentation
Table 1: Recovery of Quinolizidine Alkaloids using Different Extraction Methods.
| Alkaloid | Extraction Method | Recovery (%) | Reference |
| Various QAs | Acidified Methanol/Water (one-step) | 80 - 105 | [10] |
| 13-trans-cinnamoyloxylupine | Acidified Methanol/Water (one-step) | 45 - 55 | [10] |
| Dihydroxylupanine | Acid-base followed by Solid Phase Extraction (SPE) | ~15 | [11] |
| Dihydroxylupanine | Acid-base followed by Liquid-Liquid Extraction (LLE) | ~5 | [11] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Quinolizidine Alkaloids by UPLC-MS/MS.
| Alkaloid | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Angustifoline | 0.5 | 1.5 | [12] |
| Sparteine | 1.7 | 5.1 | [12] |
| Lupanine | 1.3 | 3.9 | [12] |
| 13-hydroxylupanine | 1.1 | 3.3 | [12] |
| Isolupanine | 1.9 | 5.7 | [12] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Quinolizidine Alkaloids from Lupin Seeds
-
Milling: Grind 10 g of dry lupin seeds into a fine powder.
-
Acidic Extraction: Suspend the powder in 100 mL of 0.5 N HCl. Stir or sonicate for 1 hour at room temperature.
-
Filtration: Filter the mixture through cheesecloth and then filter paper to remove solid debris.
-
Defatting: Transfer the acidic aqueous extract to a separatory funnel and wash it twice with 50 mL of hexane to remove lipids and other non-polar compounds. Discard the hexane layers.
-
Basification: Adjust the pH of the aqueous extract to 11-12 with 3 M NH4OH. Monitor the pH with a pH meter.
-
Alkaloid Extraction: Extract the basic aqueous solution three times with 50 mL of dichloromethane.
-
Drying and Evaporation: Combine the dichloromethane extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
Protocol 2: Debittering of Lupin Seeds
-
Washing: Wash 100 g of whole lupin seeds with water.
-
Boiling: Place the seeds in a pot with 1 liter of water and bring to a boil. Boil for 60 minutes.
-
Soaking: Drain the hot water and add fresh cold water. Let the seeds soak for 24-48 hours, changing the water 2-3 times a day.
-
Monitoring: The debittering process can be monitored by tasting a single seed (use caution) or by taking a sample of the soaking water and analyzing it for alkaloid content.
-
Drying: Once the desired level of debittering is achieved, drain the seeds and dry them in an oven at a low temperature (e.g., 50 °C) until they are completely dry.
Mandatory Visualizations
Caption: General workflow for the extraction, purification, and analysis of quinolizidine alkaloids.
Caption: Troubleshooting guide for low yield in liquid-liquid extraction (LLE).
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]
- 3. economysolutions.in [economysolutions.in]
- 4. reddit.com [reddit.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. fibl.org [fibl.org]
- 9. mdpi.com [mdpi.com]
- 10. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oops.uni-oldenburg.de [oops.uni-oldenburg.de]
- 12. pubs.acs.org [pubs.acs.org]
Overcoming poor separation in column chromatography of quinolizine compounds
Technical Support Center: Column Chromatography of Quinolizine Compounds
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the column chromatography of quinolizine compounds. The guidance is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my quinolizine compounds showing poor separation and significant peak tailing on a standard silica gel column?
Poor separation and peak tailing of quinolizine compounds on silica gel are common issues. Quinolizines are nitrogen-containing heterocyclic compounds, which are typically basic in nature.[1][2] The primary cause of these problems is the interaction between the basic nitrogen atoms in your quinolizine compounds and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[3][4] This strong secondary interaction can lead to:
-
Irreversible adsorption: Your compound may stick to the column and not elute.
-
Broad peaks: The compound elutes slowly and over a large volume of solvent.
-
Peak tailing: The peaks on the chromatogram appear asymmetrical with a "tail," which can obscure the separation of closely eluting compounds.[5][6]
To confirm if your compound is unstable on silica, you can run a two-dimensional TLC.[7] Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot is no longer a single spot and shows degradation, your compound is likely unstable on silica.
Q2: How can I improve the peak shape and separation of my quinolizine compounds on a silica gel column?
The most common strategy is to deactivate the acidic silanol groups on the silica gel. This is typically achieved by adding a small amount of a basic modifier to the mobile phase.[8][9]
-
Triethylamine (TEA): Adding 0.1-2% triethylamine to your eluent is a widely used technique.[8][9][10] The TEA will preferentially bind to the active silanol sites on the silica, preventing your basic quinolizine compound from interacting with them.[4] This results in a more symmetrical peak shape and improved separation.[4]
-
Ammonia/Ammonium Hydroxide: For more polar solvent systems, such as dichloromethane/methanol, adding a small amount of ammonium hydroxide to the methanol portion is effective.[8] This raises the pH and ensures your basic compound remains in its uncharged, free-base form, allowing it to elute more easily.[8]
It is important to equilibrate the column with the modified mobile phase before loading your sample to ensure the silica is fully deactivated.[8]
Q3: I've tried adding triethylamine, but the separation is still not optimal. What other stationary phases can I use?
If modifying the mobile phase for a silica gel column doesn't resolve your separation issues, consider using an alternative stationary phase that is more suitable for basic compounds.
-
Alumina: Alumina is a good alternative to silica gel. It is available in neutral, acidic, and basic forms. For quinolizine compounds, basic or neutral alumina is recommended to avoid the strong acidic interactions.[7][8]
-
Deactivated Silica Gel: You can prepare a deactivated silica gel by treating it with a basic solution before packing the column.[8][9]
-
Chemically Modified Silica: Modern chromatography columns often use end-capped silica, where the residual silanol groups are chemically reacted to make them less active.[11][12] Using a high-quality, end-capped silica gel column can significantly improve the peak shape for basic compounds.[11]
-
Polymer-Based Columns: Columns packed with organic polymers can be used, especially when operating at a higher pH.[13]
-
Strong Cation Exchange (SCX) Columns: This technique is particularly useful for purifying alkaloids and other basic compounds from complex mixtures. The basic compounds are retained on the column and can then be selectively eluted.[14]
Q4: What are the best practices for developing a mobile phase for the separation of quinolizine compounds?
Developing an effective mobile phase is crucial for good separation.
-
Start with TLC: Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system.[15]
-
Solvent Polarity: Quinolizine alkaloids are often separated using a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[8][16]
-
Use a Gradient: For complex mixtures with compounds of varying polarities, a gradient elution can be very effective.[15][17] Start with a lower polarity mobile phase and gradually increase the proportion of the more polar solvent. This will help to first elute non-polar impurities, followed by your compounds of interest with better resolution.[15]
-
Add a Modifier: As discussed in Q2, always consider adding a basic modifier like triethylamine or ammonia to your mobile phase when using silica gel.[8][10]
Q5: My compound is not very soluble in the elution solvent. How can I load it onto the column effectively?
Poor solubility in the mobile phase can lead to broad bands and poor separation. In such cases, dry loading is the recommended method.[18]
Dry Loading Procedure:
-
Dissolve your crude sample in a suitable solvent in which it is highly soluble.
-
Add a small amount of dry silica gel (or the stationary phase you are using) to the solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a free-flowing powder of your sample adsorbed onto the silica.[18]
-
Carefully add this powder to the top of your packed column.[18]
This technique ensures that your sample is introduced to the column in a concentrated band, which can significantly improve separation.[18]
Data Presentation
Table 1: Mobile Phase Modifiers for Column Chromatography of Basic Compounds
| Modifier | Typical Concentration | Recommended Solvent System | Purpose |
| Triethylamine (TEA) | 0.1 - 2% (v/v) | Hexane/Ethyl Acetate, Dichloromethane/Ethyl Acetate | Deactivates acidic silanol groups on silica gel, improving peak shape for basic compounds.[8][9][10] |
| Ammonia/Ammonium Hydroxide | 1 - 10% of a stock solution (e.g., 7N NH3 in MeOH) in the polar solvent component | Dichloromethane/Methanol | Raises the pH to keep basic compounds in their uncharged form, reducing interaction with silica gel.[7][8] |
| Pyridine | Small percentage | Chloroform/Methanol | Acts as a basic modifier to improve elution and peak shape. |
Table 2: Alternative Stationary Phases for Quinolizine Compound Purification
| Stationary Phase | Type | Advantages | Considerations |
| Alumina | Basic or Neutral | Good for separating basic compounds; avoids strong acidic interactions.[7][8] | Activity can vary; may need deactivation with water. |
| Florisil® | Magnesium Silicate | Less acidic than silica gel.[7] | May have different selectivity compared to silica. |
| C18 Reverse-Phase Silica | Chemically Modified | Excellent for separating compounds based on hydrophobicity; modern columns have good stability at a wide pH range.[11][12] | Requires aqueous/organic mobile phases; may not be suitable for all quinolizine derivatives. |
| Strong Cation Exchange (SCX) | Ion Exchange Resin | Highly selective for basic and cationic compounds; allows for "catch and release" purification.[14] | Requires a multi-step elution process with different buffers.[14] |
Experimental Protocols
Protocol 1: Preparation of a Deactivated Silica Gel Column with Triethylamine
This protocol describes how to prepare a silica gel column that has been deactivated with triethylamine to improve the separation of basic quinolizine compounds.[9][15]
Materials:
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Elution solvent system (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (TEA)
-
Sand
Procedure:
-
Prepare the Deactivating Solvent: Prepare your initial, low-polarity elution solvent and add 1-2% (v/v) of triethylamine. For example, for 500 mL of solvent, add 5-10 mL of TEA.
-
Pack the Column: Pack the chromatography column with silica gel using your preferred method (wet or slurry packing) with the deactivating solvent.
-
Equilibrate the Column: Pass 2-3 column volumes of the deactivating solvent through the packed column. This ensures that all the acidic silanol sites are neutralized by the triethylamine.[15]
-
Prepare the Running Solvent: Prepare your main elution solvent (this can be the same as the deactivating solvent for isocratic elution, or your starting solvent for a gradient). It is good practice to also have 0.5-1% TEA in your running solvent to maintain the deactivation.
-
Load the Sample: Load your sample onto the column using either the wet or dry loading method.
-
Elute the Column: Begin the elution with your chosen solvent system, collecting fractions and monitoring by TLC.
Protocol 2: General Protocol for Strong Cation Exchange (SCX) Chromatography for Alkaloid Purification
This protocol outlines a "catch and release" strategy for purifying basic quinolizine alkaloids from a crude mixture using an SCX column.[14]
Materials:
-
SCX chromatography column
-
Methanol
-
Glacial acetic acid
-
Ammonium hydroxide
Procedure:
-
Sample Preparation (Catch Step): Dissolve your crude extract containing the quinolizine alkaloids in a suitable solvent (e.g., methanol) with a small amount of acid (e.g., 5% acetic acid). The acid ensures that the basic nitrogen on the quinolizine is protonated, giving it a positive charge.[14]
-
Column Equilibration: Equilibrate the SCX column with a few column volumes of the solvent used to dissolve the sample (e.g., methanol with 5% acetic acid).
-
Load the Sample: Load the acidified sample solution onto the equilibrated SCX column. The positively charged quinolizine compounds will bind to the negatively charged stationary phase. Neutral and acidic impurities will pass through the column.
-
Wash the Column: Wash the column with several volumes of a neutral solvent like methanol to remove any remaining unbound impurities.
-
Elute the Alkaloids (Release Step): To release your bound quinolizine compounds, wash the column with a solvent containing a base, such as 5% ammonium hydroxide in methanol. The ammonia will neutralize the charge on your compounds, causing them to be released from the column.[14]
-
Collect and Analyze: Collect the fractions during the elution step and monitor for your desired product using TLC or LC-MS.
Visualizations
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. column-chromatography.com [column-chromatography.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sielc.com [sielc.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. welch-us.com [welch-us.com]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. halocolumns.com [halocolumns.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. benchchem.com [benchchem.com]
- 16. Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Resolving peak tailing in HPLC analysis of "1-(chloromethyl)octahydro-2H-quinolizine"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of "1-(chloromethyl)octahydro-2H-quinolizine."
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem, particularly with basic compounds like this compound, due to strong interactions with the stationary phase. A symmetrical peak is crucial for accurate quantification and resolution. A tailing factor greater than 1.2 is generally considered significant.[1] This guide provides a systematic approach to identify and resolve the root cause of peak tailing.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
A1: The primary cause of peak tailing for this basic compound is the interaction between the analyte and acidic residual silanol groups on the surface of silica-based HPLC columns.[2][3] Other potential causes include column overload, extra-column band broadening, and inappropriate mobile phase conditions.[1]
Q2: How does the mobile phase pH affect the peak shape of a basic compound?
A2: The mobile phase pH is critical. For basic compounds like this compound, lowering the pH (e.g., to 2-3) protonates the silanol groups on the stationary phase, reducing their interaction with the protonated basic analyte and improving peak shape.[1][4] It is advisable to operate at a pH that is at least two units away from the analyte's pKa.[5]
Q3: What type of HPLC column is best suited for analyzing this compound?
A3: To minimize peak tailing, it is recommended to use modern, high-purity (Type B) silica columns that are end-capped or base-deactivated.[3][4] Columns with polar-embedded groups or those made from hybrid silica-organic particles can also provide excellent peak shapes for basic compounds.[3][6]
Q4: Can mobile phase additives help reduce peak tailing?
A4: Yes, mobile phase additives can be very effective. A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.[7][8] Using a buffer, like ammonium formate or phosphate, is also crucial to maintain a constant pH and can help mask silanol interactions.[9][10]
Q5: Could my sample be the cause of the peak tailing?
A5: Yes, several sample-related factors can lead to peak tailing. Injecting too high a concentration of the analyte can lead to column overload.[1][10] Additionally, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[1][5] The presence of matrix components or impurities can also interfere with the chromatography and cause tailing peaks.[2]
Q6: What is extra-column band broadening and how can I minimize it?
A6: Extra-column band broadening refers to peak dispersion that occurs outside of the HPLC column, in places like the injector, detector, and connecting tubing.[1] To minimize this, use tubing with a narrow internal diameter, keep the tubing length as short as possible, and ensure all fittings are properly connected to avoid dead volume.[9]
Data Summary Table
The following table summarizes the expected impact of various chromatographic parameters on the peak shape of this compound.
| Parameter | Condition | Expected Effect on Peak Tailing | Rationale |
| Column Chemistry | Standard C18 (Type A Silica) | High | Strong interaction between the basic analyte and acidic silanol groups.[3] |
| End-capped C18 (Type B Silica) | Low | End-capping blocks many of the residual silanol groups, reducing analyte interaction.[4][9] | |
| Polar-Embedded Phase | Low | The embedded polar group shields the analyte from interacting with silanol groups.[6] | |
| Mobile Phase pH | pH 2-3 | Low | Protonates silanol groups, minimizing their interaction with the protonated basic analyte.[1][4] |
| pH 4-6 | High | The analyte and silanol groups can be in mixed ionic states, leading to multiple retention mechanisms.[9] | |
| pH > 8 (with appropriate column) | Low | The basic analyte is in its neutral form, reducing ionic interactions with the stationary phase. | |
| Mobile Phase Additive | No Additive | High | Unmasked silanol groups are free to interact with the basic analyte. |
| Triethylamine (TEA) | Low | The competing base (TEA) binds to active silanol sites, preventing analyte interaction.[7] | |
| Buffer (e.g., Formate, Phosphate) | Low | Maintains a stable pH and the ions can help mask silanol interactions.[9][10] | |
| Sample Concentration | High | High | Can lead to column overload, where the stationary phase becomes saturated.[1][10] |
| Low | Low | Reduces the likelihood of overloading the column. |
Experimental Protocols
Below are detailed methodologies for key troubleshooting experiments.
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To evaluate the effect of mobile phase pH on peak shape.
-
Materials:
-
Mobile phase A: Water with 0.1% formic acid (pH ~2.7)
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Alternative mobile phase A: Water with 10 mM ammonium formate, pH adjusted to 3.0 with formic acid.
-
-
Procedure:
-
Prepare the mobile phases as described above.
-
Equilibrate the HPLC system and column with the initial mobile phase conditions.
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the tailing factor.
-
Flush the system and column thoroughly with the alternative mobile phase.
-
Equilibrate the system with the new mobile phase.
-
Re-inject the standard solution and record the chromatogram.
-
Compare the peak shape and tailing factor from both conditions.
-
Protocol 2: Evaluation of a Competing Base Additive
-
Objective: To assess the effectiveness of triethylamine (TEA) in reducing peak tailing.
-
Materials:
-
Mobile phase A: Water with a suitable buffer (e.g., 25 mM phosphate buffer, pH 7.0)
-
Mobile phase B: Acetonitrile
-
Triethylamine (TEA)
-
-
Procedure:
-
Prepare the initial mobile phase.
-
Equilibrate the system and inject the standard.
-
Record the chromatogram.
-
Prepare a new aqueous mobile phase containing 0.1% (v/v) TEA, ensuring the pH is readjusted if necessary.
-
Flush and equilibrate the system with the TEA-containing mobile phase.
-
Inject the standard and record the chromatogram.
-
Compare the peak shapes. Note: TEA can be a strong UV absorbent and may affect baseline noise.
-
Protocol 3: Column Overload Study
-
Objective: To determine if peak tailing is due to sample mass overload.
-
Materials:
-
Stock solution of this compound.
-
Mobile phase and sample diluent.
-
-
Procedure:
-
Prepare a dilution series of the analyte standard (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
-
Using the established HPLC method, inject a constant volume of each concentration.
-
Record the chromatograms and calculate the tailing factor for each peak.
-
Observe if the peak shape becomes more symmetrical at lower concentrations. If so, the original sample concentration was likely causing column overload.
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. labcompare.com [labcompare.com]
- 5. m.youtube.com [m.youtube.com]
- 6. welch-us.com [welch-us.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.com [chromtech.com]
- 10. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Interpreting Complex NMR Spectra of 1-(chloromethyl)octahydro-2H-quinolizine Derivatives
Welcome to the technical support center for the NMR analysis of 1-(chloromethyl)octahydro-2H-quinolizine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of interpreting complex NMR spectra associated with this class of compounds. The quinolizidine scaffold presents unique challenges due to its rigid, bicyclic nature, multiple chiral centers, and the potential for complex conformational equilibria.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H NMR spectrum in the 1.0-4.0 ppm region is a forest of overlapping signals. How can I begin to assign these protons?
A1: Severe signal crowding in the aliphatic region is the most common challenge with quinolizidine derivatives. A multi-step approach using two-dimensional (2D) NMR is essential for resolving this complexity.
-
Start with a COSY (Correlation Spectroscopy) experiment. This will reveal ¹H-¹H coupling networks. You can trace the connectivity from a well-resolved proton, such as a bridgehead proton or a proton adjacent to the nitrogen, to identify protons within the same spin system.
-
Next, run an HSQC (Heteronuclear Single Quantum Coherence) experiment. This correlates each proton to its directly attached carbon. By spreading the signals across a second (¹³C) dimension, protons that overlap in the ¹H spectrum can often be resolved if their attached carbons have different chemical shifts.[1][2]
-
Finally, use an HMBC (Heteronuclear Multiple Bond Correlation) experiment. This shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the different spin systems identified in the COSY and for confirming the overall carbon skeleton.
Q2: The protons of the chloromethyl (-CH₂Cl) group appear as a complex multiplet, not a simple singlet or doublet. Why is this, and how do I assign them?
A2: The two protons on the chloromethyl group are often diastereotopic. The presence of a stereocenter at the C-1 position of the quinolizidine ring makes the two faces of the -CH₂Cl group chemically non-equivalent.[2]
-
Appearance: Diastereotopic protons are chemically distinct, have different chemical shifts, and will couple to each other (geminal coupling, ²J). They will also show different coupling constants to the adjacent C-1 proton. This results in an "AB quartet" or, if further coupled to H-1, a more complex "ABX" spin system.
-
Assignment Strategy:
-
Identify the two distinct proton signals and their mutual coupling in a COSY spectrum.
-
Use a NOESY or ROESY experiment to determine their spatial relationship to nearby protons on the quinolizidine ring. For example, one proton may show a NOE to the axial proton at C-2, while the other shows an NOE to the equatorial proton, allowing for stereochemical assignment.
-
Q3: Some of my signals are broad at room temperature. What is the likely cause and how can I resolve this?
A3: Signal broadening often indicates that the molecule is undergoing conformational exchange on a timescale similar to the NMR experiment. For quinolizidine systems, this is typically due to ring inversion (cis/trans isomerization) or slower nitrogen inversion.[3][4]
-
Troubleshooting with Temperature:
-
Low-Temperature NMR: Cooling the sample can slow down the conformational exchange. If the exchange is slowed sufficiently, you may observe sharp signals for each individual conformer. This can provide valuable information about the conformational equilibrium.
-
High-Temperature NMR: Heating the sample can accelerate the exchange. This may cause the broad signals to coalesce into a single, sharp, time-averaged signal, simplifying the spectrum for initial assignment.[5][6]
-
-
2D EXSY (Exchange Spectroscopy): This experiment can be used at intermediate exchange rates to directly observe which signals correspond to exchanging sites.[5]
Q4: How can I determine the relative stereochemistry of the quinolizidine ring fusion (cis vs. trans) and the substituent at C-1?
A4: The stereochemistry profoundly impacts the chemical shifts and coupling constants.
-
Coupling Constants (J-values): The magnitude of the vicinal (³JHH) coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[7]
-
A large coupling constant (~10-13 Hz) between two vicinal protons typically indicates a trans-diaxial relationship.
-
Smaller coupling constants (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
By carefully measuring coupling constants throughout the ring system, you can build a 3D model of the dominant conformation.[8][9]
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful tool for determining through-space proximity.
-
A strong NOE correlation between two protons indicates they are close in space (< 5 Å).
-
For example, observing a NOE between the proton at C-1 and a bridgehead proton (e.g., H-9a) can help define the orientation of the chloromethyl substituent.[3]
-
Quantitative Data Summary
The following tables provide typical NMR data ranges for the octahydro-2H-quinolizine scaffold. Note that exact values will vary based on substitution, stereochemistry, and solvent.
Table 1: Typical ¹H NMR Chemical Shift Ranges
| Proton Position | Typical Chemical Shift (ppm) | Notes |
| H-1 | 2.5 - 3.5 | Shifted downfield by the chloromethyl group. |
| -CH ₂Cl | 3.5 - 4.5 | Diastereotopic protons, often appearing as an AB quartet. |
| Bridgehead (H-9a) | 1.8 - 2.8 | Chemical shift is sensitive to ring fusion stereochemistry. |
| Protons α to N (H-2, H-8) | 2.5 - 3.2 (equatorial) / 1.9 - 2.5 (axial) | Equatorial protons are typically deshielded relative to axial. |
| Ring Protons (H-3, H-4, H-6, H-7) | 1.2 - 1.9 | Highly overlapped region. |
Table 2: Typical ¹³C NMR Chemical Shift Ranges
| Carbon Position | Typical Chemical Shift (ppm) | Notes |
| C-1 | 40 - 50 | |
| -C H₂Cl | 45 - 55 | |
| Bridgehead (C-9a) | 60 - 70 | Highly dependent on stereochemistry. |
| Carbons α to N (C-2, C-8) | 50 - 60 | |
| Ring Carbons (C-3, C-4, C-6, C-7) | 20 - 35 |
Table 3: Key Proton-Proton Coupling Constants
| Coupling Type | Description | Typical Value (Hz) |
| ²Jgeminal | Protons on the same CH₂ group | 12 - 15 |
| ³Jax-ax | trans-diaxial protons | 10 - 13 |
| ³Jax-eq | axial-equatorial protons | 2 - 5 |
| ³Jeq-eq | equatorial-equatorial protons | 2 - 5 |
Visual Logic and Workflows
The interpretation of these complex spectra requires a systematic approach. The following workflow diagram illustrates a logical progression from initial data acquisition to final structure elucidation.
References
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. NMR study of quinolizidine alkaloids: relative configurations, conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auremn.org.br [auremn.org.br]
- 5. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
Validation & Comparative
Comparative study of the antiviral activity of "1-(chloromethyl)octahydro-2H-quinolizine" derivatives
A comprehensive analysis of the antiviral properties of 1-(chloromethyl)octahydro-2H-quinolizine derivatives and related compounds for researchers, scientists, and drug development professionals.
The emergence and re-emergence of viral diseases necessitate the continuous search for novel antiviral agents. Quinolizidine alkaloids and their synthetic derivatives have garnered significant attention as a promising class of compounds with a broad spectrum of biological activities, including antiviral effects. This guide provides a comparative study of the antiviral activity of derivatives of the octahydro-2H-quinolizine scaffold, with a focus on their potential against influenza and human immunodeficiency virus (HIV). While specific experimental data for "this compound" is not publicly available, this guide leverages data from closely related analogues to provide a valuable comparative framework.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of quinolizidine derivatives is often evaluated based on their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the concentration of the compound required to inhibit viral replication by 50%. Additionally, the 50% cytotoxic concentration (CC50) is determined to assess the compound's toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50/EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral agent, with a higher SI value indicating greater selectivity for viral targets over host cells.
The following tables summarize the antiviral activity and cytotoxicity of aloperine, a naturally occurring quinolizidine alkaloid, and several of its synthetic derivatives against Influenza A virus (IAV) and HIV-1. These derivatives showcase how structural modifications to the quinolizidine scaffold can significantly enhance antiviral potency and selectivity.[1]
Table 1: Anti-Influenza A Virus (IAV) Activity of Aloperine and its Derivatives [1]
| Compound | Modification | Virus Strain | IC50 (µM) | CC50 (µM) in MDCK cells | Selectivity Index (SI) |
| Aloperine (1) | - | IAV PR8 (H1N1) | 14.5 | >100 | >6.9 |
| 2 | N12-propyl | IAV PR8 (H1N1) | 1.2 | >100 | >83.3 |
| 3 | N12-benzyl | IAV PR8 (H1N1) | 5.5 | >100 | >18.2 |
| 6 | N12-(6-(4-(trifluoromethoxy)phenyl)hexyl) | IAV PR8 (H1N1) | 0.38 | >100 | >263.2 |
| 15 | N12-(6-(4-bromophenyl)hexyl) | IAV PR8 (H1N1) | 0.12 | >100 | >833.3 |
| 19 | N12-(6-(4-cyanophenyl)hexyl) | IAV PR8 (H1N1) | 0.091 | >100 | >1098.9 |
MDCK: Madin-Darby Canine Kidney cells
Table 2: Anti-HIV-1 Activity of Aloperine and its Derivatives [1]
| Compound | Modification | Virus Strain | IC50 (µM) | CC50 (µM) in MT4 cells | Selectivity Index (SI) |
| Aloperine (1) | - | HIV-1 NL4-3 | 1.5 | >100 | >66.7 |
| 24 | N12-(4-phenylbutyl) | HIV-1 NL4-3 | 0.25 | >100 | >400 |
| 28 | N12-(4-(4-methoxyphenyl)butyl) | HIV-1 NL4-3 | 0.08 | >100 | >1250 |
| 2-3, 6, 15, 19 | Optimized for anti-IAV activity | HIV-1 NL4-3 | Inactive | >100 | - |
MT4: Human T-cell leukemia virus type 1-transformed T-cell line
The data clearly indicates that structural modifications, particularly at the N12 position of the aloperine scaffold, can lead to a significant increase in antiviral potency.[1] Notably, optimization for anti-influenza activity often results in a loss of anti-HIV-1 activity, and vice versa, suggesting that the derivatives interact with different viral or cellular targets.[1] For instance, compound 19 is the most potent anti-influenza agent, while compound 28 exhibits the strongest anti-HIV-1 activity.[1]
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the comparative evaluation of antiviral compounds. Below are detailed methodologies for key assays used to determine the antiviral activity and cytotoxicity of quinolizine derivatives.
Plaque Reduction Assay for Influenza Virus
This assay is a gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.[2][3]
-
Virus Infection: The cell monolayer is washed and then infected with a known concentration of influenza virus for 1 hour at 37°C to allow for viral adsorption.[3]
-
Compound Treatment and Overlay: After adsorption, the virus inoculum is removed, and the cells are washed. An overlay medium, typically containing semi-solid agarose or Avicel, mixed with varying concentrations of the test compound, is added to each well.[2] This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized zones of cell death known as plaques.[4]
-
Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.[3]
-
Plaque Visualization and Counting: The cells are fixed with formalin and stained with a solution like crystal violet, which stains viable cells. Plaques appear as clear, unstained areas against a background of stained viable cells.[3] The number of plaques in each well is counted.
-
IC50 Determination: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is calculated as the IC50 value.
HIV-1 Reverse Transcriptase (RT) Assay
This assay measures the activity of the HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle, and is used to screen for RT inhibitors.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. A reaction mixture is prepared containing a template-primer (e.g., poly(A)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs) including a labeled dNTP (e.g., biotin- or digoxigenin-labeled dUTP), and the HIV-1 RT enzyme.[5][6] Test compounds at various concentrations are added to the reaction mixture.
-
Enzymatic Reaction: The plate is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow the RT enzyme to synthesize a new DNA strand, incorporating the labeled dNTPs.[7]
-
Detection: The newly synthesized, labeled DNA is captured and quantified. In a colorimetric assay, the biotin-labeled DNA can be captured on a streptavidin-coated plate. An anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a chromogenic substrate.[5][6]
-
Data Analysis: The absorbance is measured using a microplate reader. The concentration of the compound that inhibits RT activity by 50% is determined as the IC50 value.
Cytotoxicity Assay (MTT/MTS Assay)
This colorimetric assay is used to assess the viability of cells and determine the cytotoxic effects of the test compounds.
-
Cell Seeding: Host cells (e.g., MDCK or MT4) are seeded in a 96-well plate and incubated to allow for cell attachment and growth.[8][9]
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a period that corresponds to the duration of the antiviral assay (e.g., 2-3 days).[9]
-
Addition of MTT/MTS Reagent: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.[8][10]
-
Incubation and Formazan Formation: The plate is incubated for 1-4 hours at 37°C. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product (purple for MTT, orange for MTS).[8][10]
-
Solubilization and Absorbance Measurement: For the MTT assay, a solubilizing agent (e.g., DMSO or SDS-HCl) is added to dissolve the insoluble formazan crystals.[11][12] For the MTS assay, the formazan product is soluble in the cell culture medium.[10] The absorbance is then measured at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
CC50 Calculation: The concentration of the compound that reduces cell viability by 50% compared to untreated control cells is calculated as the CC50 value.
Visualizing Experimental Workflows and Pathways
To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.
Figure 1. Workflow for the Influenza Virus Plaque Reduction Assay.
Figure 2. Workflow for the HIV-1 Reverse Transcriptase Assay.
Figure 3. Potential sites of action for quinolizine derivatives in the viral replication cycle.
Conclusion
The octahydro-2H-quinolizine scaffold represents a promising starting point for the development of novel antiviral agents. Structure-activity relationship studies on aloperine derivatives have demonstrated that modifications to this core structure can yield compounds with highly potent and selective activity against influenza A virus and HIV-1.[1] While direct antiviral data for this compound is currently unavailable, the comparative data presented in this guide for structurally related compounds provides a strong rationale for its synthesis and evaluation. Future research should focus on exploring a wider range of substitutions on the quinolizine ring to further optimize antiviral efficacy and broaden the spectrum of activity against other viral pathogens. The detailed experimental protocols provided herein offer a standardized framework for conducting such comparative studies, ensuring the generation of robust and reliable data to advance the field of antiviral drug discovery.
References
- 1. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza virus plaque assay [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xpressbio.com [xpressbio.com]
- 7. profoldin.com [profoldin.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Comparing the efficacy of quinolizine derivatives against different viral strains
For Immediate Release
In the ongoing search for novel antiviral agents, quinolizine derivatives have emerged as a promising class of compounds with demonstrated efficacy against a range of clinically significant viruses. This guide provides a comparative overview of the antiviral activity of various quinolizine derivatives, supported by quantitative data from in vitro studies. Detailed experimental protocols and mechanistic insights are also presented to aid researchers and drug development professionals in their evaluation of these compounds.
Comparative Efficacy of Quinolizine Derivatives
The antiviral potency of quinolizine derivatives, including the natural alkaloids aloperine, matrine, and oxymatrine, along with their synthetic analogs, has been evaluated against several viral strains. The following tables summarize the 50% inhibitory concentration (IC₅₀) and 50% effective concentration (EC₅₀) values, providing a clear comparison of their efficacy.
Table 1: Antiviral Activity of Aloperine and its Derivatives against Influenza A Virus (H1N1) and Human Immunodeficiency Virus 1 (HIV-1)
| Compound | Virus Strain | IC₅₀/EC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Cell Line | Reference |
| Aloperine | Influenza A/PR/8/34 (H1N1) | 14.5 | >80 | MDCK | [1] |
| HIV-1 NL4-3 | 1.75 | >86.2 | MT-4 | [2] | |
| Compound 19 (Aloperine derivative) | Influenza A/PR/8/34 (H1N1) | 0.091 | >10 | MDCK | [2] |
| Compound 28 (Aloperine derivative) | HIV-1 NL4-3 | ~1.0 (cell-cell fusion) | Not specified | Not specified | [2] |
| Compound 33 (Aloperine derivative) | Influenza A/PR/8/34 (H1N1) | ~0.85 | >10 | MDCK | [2] |
| HIV-1 NL4-3 | ~0.88 | >10 | MT-4 | [2] | |
| Dihydroaloperine | Influenza A/PR/8/34 (H1N1) | 11.2 | >80 | MDCK | [1] |
Table 2: Antiviral Activity of Matrine and Oxymatrine against Hepatitis B Virus (HBV)
| Compound | Assay | IC₅₀ (mg/mL) | Cell Line | Reference |
| Matrine | HBsAg secretion | < 0.078 | HepG2.2.15 | Not specified |
| HBeAg secretion | > 10 | HepG2.2.15 | Not specified | |
| Oxymatrine | HBV DNA reduction | >0.2 (significant inhibition) | HepG2.2.15 | [3] |
| HBsAg reduction | >0.2 (significant inhibition) | HepG2.2.15 | [3] | |
| HBeAg reduction | >0.2 (significant inhibition) | HepG2.2.15 | [3] |
Table 3: Antiviral Activity of a Quinoline Derivative against Chikungunya Virus (CHIKV)
| Compound | Virus Strain | EC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Cell Line | Reference |
| QVIR (4-hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one) | CHIKV S27 | 2.2 ± 0.49 | >200 | BHK-21 | Not specified |
Mechanisms of Antiviral Action
The antiviral activity of quinolizine derivatives is attributed to their ability to interfere with various stages of the viral life cycle.
HIV-1 Entry Inhibition: Aloperine and its derivatives have been shown to block the entry of HIV-1 into host cells. These compounds are believed to bind to the viral envelope glycoprotein gp120, inducing a conformational change that prevents the subsequent membrane fusion step, a critical process for viral entry.[4][5] This interaction appears to occur after the initial binding of the virus to the CD4 receptor.[4]
Caption: HIV-1 entry inhibition by aloperine derivatives.
Influenza A Virus Nucleoprotein Targeting: Against influenza A virus, aloperine derivatives are thought to target the viral nucleoprotein (NP).[2] The NP is essential for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, which is critical for viral transcription and replication. By binding to NP, these derivatives may disrupt its oligomerization or its interaction with other viral or host factors, thereby inhibiting viral replication.[6][7][8]
Caption: Influenza A virus replication inhibition via NP targeting.
Hepatitis B Virus Replication Inhibition: Matrine and oxymatrine have demonstrated inhibitory effects on HBV replication. The proposed mechanisms include the reduction of viral antigens (HBsAg and HBeAg) and HBV DNA.[3] Oxymatrine may interfere with the packaging of pregenomic RNA (pgRNA) into the nucleocapsid or inhibit the viral DNA polymerase.[9] Furthermore, it has been shown to reduce the levels of intracellular covalently closed circular DNA (cccDNA) and relaxed circular DNA (rcDNA), which are key to the persistence of HBV infection.[9] The antiviral effect of oxymatrine may also be mediated through the modulation of cellular signaling pathways, such as the upregulation of p-ERK1/2 and downregulation of hepatocyte nuclear factors 1α and 4α (HNF1α and HNF4α), which are crucial for viral replication.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the replication of hepatitis B virus in vitro by oxymatrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Optimization of Aloperine Derivatives as HIV-1 Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of oxymatrine on the replication cycle of hepatitis B virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxymatrine Inhibition of Hepatitis B Virus Replication Through ERK1/2 Pathway and HNF1α and HNF4α Block <em>in vitro</em> - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of C-1 Substituted Octahydro-2H-quinolizine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct structure-activity relationship (SAR) studies on "1-(chloromethyl)octahydro-2H-quinolizine" are not extensively available in public literature, significant insights can be gleaned from examining closely related analogues. This guide focuses on the SAR of C-1 substituted derivatives of lupinine, a quinolizidine alkaloid with the same octahydro-2H-quinolizine core structure. Lupinine features a hydroxymethyl group at the C-1 position, which serves as a key handle for synthetic modifications. By comparing the biological activities of various derivatives where this group is altered, we can infer potential activities and SAR trends applicable to the broader class of C-1 substituted quinolizidines, including the chloromethyl analogue.
This guide will primarily draw upon studies of C-1 modified lupinine derivatives, particularly those investigated for antiviral properties, to provide a comparative analysis of their performance and the experimental methods used for their evaluation.
Comparative Biological Activity of C-1 Substituted Lupinine Derivatives
Recent research has focused on modifying the C-1 hydroxymethyl group of lupinine to introduce a 1,2,3-triazole moiety, which in turn can be further substituted. These modifications have been explored for their potential antiviral activity, specifically against influenza viruses. The following table summarizes the reported virucidal activity of a series of these derivatives against influenza A/Almaty/8/98 (H3N2) and A/Vladivostok/2/09 (H1N1).
| Compound ID | C-1 Substituent | R Group on Triazole Ring | Virucidal Activity (log reduction) vs. A/Almaty/8/98 (H3N2) | Virucidal Activity (log reduction) vs. A/Vladivostok/2/09 (H1N1) |
| 1 | 1-[(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl] | 4-methoxyphenyl | 1.0 | 1.0 |
| 2 | 1-[(4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl)methyl] | 4-bromophenyl | 1.5 | 1.5 |
| 3 | 1-[(4-(4-formylphenoxymethyl)-1H-1,2,3-triazol-1-yl)methyl] | 4-formylphenoxymethyl | 1.5 | 1.5 |
| 4 | 1-{[4-((3-tert-butyl-5-ethyl-2-hydroxybenzoyloxy)methyl)-1H-1,2,3-triazol-1-yl]methyl} | 3-tert-butyl-5-ethyl-2-hydroxybenzoyloxymethyl | 2.0 | 1.5 |
| 5 | 1-{[4-((3,5-di-tert-butyl-2-hydroxybenzoyloxy)methyl)-1H-1,2,3-triazol-1-yl]methyl} | 3,5-di-tert-butyl-2-hydroxybenzoyloxymethyl | 2.0 | 2.0 |
Data sourced from a study on the antiviral activity of 1,2,3-triazole-containing derivatives of the alkaloid lupinine.[1][2]
Key Observations from the Data:
-
The introduction of a substituted 1,2,3-triazole ring at the C-1 position of the quinolizidine core confers virucidal activity.
-
The nature of the substituent on the triazole ring significantly influences the potency of this activity.
-
Compounds with bulky, substituted benzoyloxymethyl groups at the 4-position of the triazole ring (compounds 4 and 5 ) generally exhibit higher virucidal activity compared to those with simpler aryl or phenoxymethyl substituents (compounds 1 , 2 , and 3 ).
-
Compound 5 , featuring a 3,5-di-tert-butyl-2-hydroxybenzoyloxymethyl substituent, demonstrated the most consistent and highest virucidal activity against both tested influenza strains.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the C-1 substituted lupinine derivatives.
Virucidal Activity Assay
This assay determines the ability of a compound to directly inactivate viral particles.
-
Virus Preparation: Influenza virus strains (e.g., A/Almaty/8/98 (H3N2), A/Vladivostok/2/09 (H1N1)) are propagated in 10-day-old chicken embryos. The allantoic fluid containing the virus is harvested and titrated.
-
Compound Interaction: A standardized concentration of the virus is mixed with the test compound at a specific dose (e.g., 0.4 mg per chicken embryo). The mixture is incubated for a set period (e.g., 1 hour) at room temperature to allow for interaction.
-
Inoculation: The virus-compound mixture is then serially diluted and inoculated into 10-day-old chicken embryos.
-
Incubation and Analysis: The embryos are incubated at 37°C for 48 hours. After incubation, the allantoic fluid is harvested, and the presence of virus is detected via a hemagglutination assay using chicken red blood cells.
-
Endpoint Calculation: The viral titer is calculated using the Reed and Muench method. The virucidal activity is expressed as the logarithmic reduction in viral titer compared to a control sample (virus mixed with a placebo).
Neuraminidase Inhibition Assay
This assay measures the ability of a compound to inhibit the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells.
-
Enzyme and Substrate: A standardized amount of influenza virus, serving as the source of neuraminidase, is used. A chemiluminescent neuraminidase substrate is employed for detection.
-
Compound Incubation: The test compounds are pre-incubated with the virus at various concentrations in a 96-well plate.
-
Enzymatic Reaction: The neuraminidase substrate is added to the wells, and the plate is incubated to allow the enzymatic reaction to proceed.
-
Signal Detection: A reagent that reacts with the product of the enzymatic reaction to produce a luminescent signal is added. The luminescence is measured using a plate reader.
-
Data Analysis: The percentage of neuraminidase inhibition is calculated by comparing the signal from wells with the test compound to the signal from control wells (virus and substrate without the compound). The results from the study indicated that compounds 4 and 5 were able to suppress neuraminidase activity by up to 40%.[2]
Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies
The following diagram illustrates a typical workflow for conducting SAR studies in drug discovery, from initial compound design to the identification of a lead candidate.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Signaling Pathway: Influenza Virus Entry and Release
This diagram illustrates the key stages of the influenza virus lifecycle that are targeted by the antiviral lupinine derivatives discussed.
Caption: Targeted stages of the influenza virus lifecycle by lupinine derivatives.
References
Novel Quinolizine Compounds Demonstrate Potent Antimicrobial Activity Against Drug-Resistant Bacteria
For Immediate Release
A new class of synthetic quinolizine compounds has demonstrated significant antimicrobial activity against extensively drug-resistant (XDR) Acinetobacter baumannii, a formidable pathogen often associated with hospital-acquired infections. The research highlights the potential of these novel molecules as a promising scaffold for the development of new antibiotics to combat the growing threat of antimicrobial resistance.
The investigation centered on seven novel 4H-4-oxoquinolizine compounds, all featuring a 1-cyclopropyl-7-fluoro-4-oxo-4H-quinolizine-3-carboxylic acid core. Variations in the chemical groups at the C-8 and C-9 positions of this core structure were explored to determine their impact on antimicrobial efficacy.
Comparative Antimicrobial Performance
The in vitro antimicrobial activity of the novel quinolizine derivatives was quantified by determining their Minimum Inhibitory Concentrations (MIC) against fluoroquinolone-resistant A. baumannii isolates. The results, summarized in the table below, indicate potent bactericidal activity, with MIC values for the novel compounds ranging from 0.02 to 1.70 µg/mL.[1] This performance is notable, especially when compared to conventional fluoroquinolone antibiotics such as ciprofloxacin and levofloxacin, which often exhibit higher MIC values against resistant strains of A. baumannii.[1][2][3][4][5][6][7][8][9]
| Compound/Drug | Core Structure | Test Organism | MIC Range (µg/mL) |
| Novel Quinolizine Cmpds | 1-cyclopropyl-7-fluoro-4-oxo-4H-quinolizine-3-carboxylic acid | XDR Acinetobacter baumannii | 0.02 - 1.70 [1] |
| Ciprofloxacin | Fluoroquinolone | Acinetobacter baumannii | 0.25 - >64.0[1][2][3] |
| Levofloxacin | Fluoroquinolone | Acinetobacter baumannii | 0.25 - 16.0[1][2][4] |
Cytotoxicity Profile
A crucial aspect of drug development is ensuring that a compound is toxic to pathogens but safe for human cells. The novel quinolizine compounds were evaluated for their cytotoxic effects on human cell lines (HeLa and U937). Cytotoxicity was observed at a concentration of 50 µg/mL.[1] This concentration is significantly higher—by a factor of 32.5 to 119-fold—than the MIC90 (the concentration required to inhibit 90% of the tested isolates) for A. baumannii.[1] This favorable therapeutic index suggests that these compounds have a high degree of selectivity for bacterial cells over human cells.
Experimental Protocols
The antimicrobial and cytotoxic properties of the novel quinolizine compounds were determined using established laboratory techniques.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the novel quinolizine compounds against Acinetobacter baumannii was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A suspension of A. baumannii was prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension was then further diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: The quinolizine compounds were serially diluted in Mueller-Hinton broth in 96-well microtiter plates to obtain a range of concentrations.
-
Incubation: The microtiter plates were inoculated with the bacterial suspension and incubated at 35°C for 18-20 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.
-
Cell Seeding: HeLa and U937 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Exposure: The cells were then treated with various concentrations of the quinolizine compounds and incubated for an additional 24 hours.
-
MTT Addition and Incubation: An MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilization solution (e.g., dimethyl sulfoxide), and the absorbance was measured using a microplate reader at a wavelength of 490 nm. Cell viability was expressed as a percentage relative to untreated control cells.
Proposed Mechanism of Action and Experimental Workflow
The structural similarity of the novel 4H-4-oxoquinolizine compounds to fluoroquinolone antibiotics suggests a likely mechanism of action involving the inhibition of bacterial DNA gyrase (topoisomerase II). This enzyme is essential for DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds are thought to induce lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death.
The potent activity of these novel quinolizine compounds against a highly resistant bacterial pathogen, coupled with their promising safety profile, underscores their potential as a new avenue for antimicrobial drug discovery. Further research will be necessary to optimize their structure for enhanced efficacy and to fully elucidate their mechanism of action.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Sensitivity of levofloxacin in combination with ampicillin-sulbactam and tigecycline against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Correlation of Ciprofloxacin Resistance with the AdeABC Efflux System in Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Detection of Highly Ciprofloxacin Resistance Acinetobacter Baumannii Isolated from Patients with Burn Wound Infections in Presence and Absence of Efflux Pump Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of the antifungal spectrum of "1-(chloromethyl)octahydro-2H-quinolizine" derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolizidine alkaloids, a class of naturally occurring heterocyclic compounds, and their synthetic derivatives have garnered significant interest in the field of antifungal drug discovery. Their diverse chemical structures present a promising scaffold for the development of novel therapeutic agents against a range of fungal pathogens. This guide provides a comparative analysis of the antifungal spectrum of various quinolizidine derivatives, with a focus on available in vitro data. While specific data on "1-(chloromethyl)octahydro-2H-quinolizine" derivatives is limited in the current body of scientific literature, this comparison draws upon the broader class of quinolizidine alkaloids to provide valuable insights into their structure-activity relationships and antifungal potential. The information presented herein is intended to support further research and development in this area.
Comparative Antifungal Activity of Quinolizidine Alkaloids
The antifungal efficacy of various quinolizidine alkaloids has been evaluated against several fungal species. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Half-maximal Inhibitory Concentration (IC50) values, providing a quantitative comparison of their antifungal potency.
Table 1: Antifungal Activity of Lupanine-Type Quinolizidine Alkaloids against Fusarium oxysporum [1]
| Compound | Derivative Type | IC50 (µM) | Activity Classification |
| Lupanine | Base Structure | 110.5 | Least Active |
| 13α-Hydroxylupanine | Hydroxylated | 28.5 | Active |
| Anagyrine | Dehydrogenated | 417.5 | Least Active |
Table 2: Antifungal Activity of Sparteine-Type Quinolizidine Alkaloids against Fusarium oxysporum [1]
| Compound | Derivative Type | IC50 (µM) | Activity Classification |
| Sparteine | Base Structure | 16.5 | Most Active |
| Lupanine | Bicyclic | 7.2 | Most Active |
Table 3: Antifungal Activity of Cytisine and Matrine-Type Quinolizidine Alkaloids against Fusarium oxysporum [1]
| Compound | Derivative Type | IC50 (µM) | Activity Classification |
| Cytisine | Pyridone-containing | 11.3 | Most Active |
| Matrine | Tetracyclic | 12.3 | Most Active |
Table 4: Antifungal Activity of Deoxynupharidine Derivatives against Various Fungi
| Compound | Fungal Species | MIC (µg/mL) |
| 7α-Phenylthio-7-epideoxynupharidin-6-ol | Histoplasma capsulatum | >100 |
| Blastomyces dermatitidis | >100 | |
| 7β-Phenylthiodeoxy-nupharidin-6-ol | Histoplasma capsulatum | 100 |
| Blastomyces dermatitidis | 100 |
Experimental Protocols
The following is a generalized methodology for the in vitro evaluation of the antifungal activity of novel compounds, based on commonly employed broth microdilution assays.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
1. Preparation of Fungal Inoculum:
- Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for a sufficient duration to promote sporulation.
- Spores or conidia are harvested by flooding the agar surface with sterile saline or phosphate-buffered saline (PBS) containing a surfactant (e.g., Tween 80) and gently scraping the surface.
- The resulting suspension is transferred to a sterile tube, and the concentration of fungal cells is adjusted to a standard density (e.g., 1-5 x 10^5 cells/mL) using a hemocytometer or by spectrophotometric methods.
2. Preparation of Test Compounds:
- The quinolizidine derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution of high concentration.
- Serial two-fold dilutions of the stock solution are prepared in a sterile 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640). The final concentrations should cover a range sufficient to determine the MIC.
3. Microdilution Assay:
- An equal volume of the standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted test compounds.
- Positive control wells (containing a known antifungal agent, e.g., Amphotericin B or Fluconazole) and negative control wells (containing only the fungal inoculum and medium) are included in each plate.
- The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
4. Determination of Minimum Inhibitory Concentration (MIC):
- Following incubation, the MIC is determined as the lowest concentration of the test compound that results in the complete inhibition of visible fungal growth. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: A generalized workflow for determining the MIC of antifungal compounds.
Structure-Activity Relationship Insights for Quinolizidine Alkaloids
Caption: Key structural modifications influencing the antifungal activity of quinolizidine alkaloids.
Conclusion
The available data, primarily from studies on naturally occurring quinolizidine alkaloids, suggests that the quinolizidine scaffold is a viable starting point for the development of new antifungal agents. The antifungal activity is significantly influenced by the type and position of substituents on the core ring system. Specifically, hydroxylation and the presence of a pyridone ring or a tetracyclic system appear to enhance antifungal potency, particularly against Fusarium oxysporum.
Further research is warranted to synthesize and evaluate a focused library of "this compound" derivatives to establish a more direct and detailed understanding of their antifungal spectrum and structure-activity relationships. Elucidation of the precise mechanism of action of these compounds will be crucial for their rational design and optimization as potential clinical candidates. The experimental protocols and comparative data presented in this guide serve as a foundation for these future investigations.
References
"1-(chloromethyl)octahydro-2H-quinolizine" derivatives versus commercially available antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This guide provides a comparative overview of the antimicrobial potential of a novel class of compounds, 1-(chloromethyl)octahydro-2H-quinolizine derivatives and related quinolizidine alkaloids, against established commercially available antibiotics. While specific data on this compound derivatives remains limited in publicly available literature, this analysis draws upon research into the broader quinolizine and quinolizidine alkaloid families to offer insights into their potential efficacy and mechanisms of action.
Executive Summary
Quinolizidine alkaloids, a class of natural products, have demonstrated promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Derivatives of the quinolizine scaffold are being explored for their potential to overcome existing resistance mechanisms. This guide synthesizes available in vitro data, comparing the antimicrobial performance of representative quinolizine derivatives with that of widely used antibiotics such as Ciprofloxacin and Daptomycin.
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoline and quinolizidine derivatives against clinically relevant bacterial strains, juxtaposed with the performance of commercial antibiotics. It is important to note that these data are compiled from different studies and direct, head-to-head comparisons may not be available for all compounds.
Table 1: In Vitro Activity Against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) | Reference(s) |
| Quinolizidine Alkaloids (General) | |||
| Lupanine | >1000 | Not Reported | [4] |
| Sparteine | 1000 | Not Reported | [4] |
| Quinolone Derivatives | |||
| Compound 5d (quinolone coupled hybrid) | 4–16 (MRSA) | 4–16 (VRE) | [5] |
| Compound 6c (quinoline-2-one derivative) | 0.75 (MRSA) | 0.75 (VRE) | [6] |
| Commercially Available Antibiotics | |||
| Ciprofloxacin | 0.75 | 0.95 | [7] |
| Daptomycin | 0.50 (MRSA) | 0.50 (VRE) | [6] |
Table 2: In Vitro Activity Against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference(s) |
| Quinolizidine Alkaloids (General) | |||
| Lupinine | High Activity (qualitative) | Not Reported | [8] |
| Quinolone Derivatives | |||
| Compound 5d (quinolone coupled hybrid) | 0.125–8 | 0.125–8 | [5] |
| Commercially Available Antibiotics | |||
| Ciprofloxacin | <0.015 - 0.23 | 0.37 | [7] |
Experimental Protocols
The following methodologies represent standard approaches for determining the antimicrobial efficacy of novel compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a widely accepted method for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: The quinolizine derivative or comparator antibiotic is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate includes a positive control (broth and bacteria) and a negative control (broth only). The plate is then incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Agar Plate: A Mueller-Hinton agar plate is uniformly inoculated with the standardized bacterial suspension.
-
Application of Antimicrobial Agent: A sterile paper disk impregnated with a known concentration of the quinolizine derivative or antibiotic is placed on the agar surface.
-
Incubation: The plate is incubated under standardized conditions, typically at 37°C for 18-24 hours.
-
Interpretation of Results: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The precise mechanisms of action for many novel quinolizine derivatives are still under investigation. However, based on related quinolone compounds, a primary target is often bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Caption: Putative mechanism of action for quinolizine derivatives targeting bacterial DNA gyrase.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of 1-(chloromethyl)octahydro-2H-quinolizine: A Comparative Guide
Disclaimer: Publicly available scientific literature lacks specific analytical methods for the quantification of "1-(chloromethyl)octahydro-2H-quinolizine". This guide provides a comparative overview of common analytical techniques used for the quantification of structurally related quinolizidine alkaloids. The experimental data and protocols presented are based on these analogous compounds and serve as a framework for developing and cross-validating a suitable method for "this compound".
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of potential analytical methods, supported by experimental data from related compounds.
Comparison of Analytical Methods
The primary analytical techniques for the quantification of quinolizidine alkaloids are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique that separates volatile and thermally stable compounds in the gas phase, followed by detection using a mass spectrometer. GC-MS offers high resolution and is often used for the analysis of alkaloids.[1][2] However, it can require derivatization for non-volatile compounds and may have longer analysis times due to complex preconditioning processes.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method that separates compounds in the liquid phase before detection by tandem mass spectrometry.[4] It is suitable for a wide range of compounds, including those that are not amenable to GC-MS. LC-MS/MS methods for quinolizidine alkaloids are known for their speed and efficiency, often requiring minimal sample cleanup.[2]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of substances without the need for identical reference standards for each analyte.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an accurate and reliable technique for purity assessment and quantification.[5] qNMR can be particularly advantageous when reference standards for specific alkaloids are not commercially available.[7][8]
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize the validation parameters for the quantification of quinolizidine alkaloids using different analytical techniques, based on published data for analogous compounds.
Table 1: Performance Characteristics of GC-MS Methods for Quinolizidine Alkaloid Quantification
| Parameter | Method 1 (Lupin Products) |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | Lower than capillary electrophoresis-mass spectrometry |
| Analysis Time | 20 minutes for all QAs |
| Reference | [9] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Quinolizidine Alkaloid Quantification
| Parameter | Method 1 (Lupin Beans & Processed Foods)[3][10] | Method 2 (Leguminous Plants)[4] | Method 3 (Lupin Flour)[2] |
| Linearity (R²) | > 0.9992 | > 0.999 | Not specified |
| Limit of Detection (LOD) | 0.5–1.7 mg/kg | 0.01 mg/kg | Not specified |
| Limit of Quantification (LOQ) | 1.5–5.7 mg/kg | Not specified | <1 mg/kg |
| Accuracy (Recovery) | 89.5–106.2% | 71–115% | >90% |
| Precision (RSD) | < 3.1% | < 15% | <10% |
Table 3: Performance Characteristics of qNMR Methods for Quinolizidine Alkaloid Quantification
| Parameter | Method 1 (Lupin Seeds) |
| Analysis Time | < 4 minutes per sample |
| Precision | Intraday precision determined |
| Key Advantage | Does not require individual commercial standards for all alkaloids |
| Reference | [1][8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are for the analysis of related quinolizidine alkaloids and may require optimization for "this compound".
GC-MS Protocol for Quinolizidine Alkaloids
-
Sample Preparation (Extraction):
-
Weigh 50 mg of defatted and ground sample into a tube.
-
Add 1.2 mL of 0.1 N HCl containing an appropriate internal standard (e.g., sparteine).
-
Stir the suspension.
-
Adjust the pH to 10–11 with 5% NH₄OH.
-
Apply the mixture to a solid-phase extraction (SPE) column (e.g., Extrelut NT 3).
-
Elute the alkaloids with dichloromethane (4 x 3 mL).
-
Evaporate the solvent under vacuum.
-
Reconstitute the residue in chloroform for analysis.[11]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer.
-
Column: Specific column details would be optimized based on the target analyte.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature gradient to ensure separation of alkaloids.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
LC-MS/MS Protocol for Quinolizidine Alkaloids
-
Sample Preparation (Extraction):
-
Weigh approximately 2 g of the ground sample into a 50 mL polypropylene tube.
-
Add 40 mL of methanol/water (1:1 v/v) with 1% formic acid.
-
Shake vigorously for 30 minutes.
-
Centrifuge for 15 minutes at 3500 rpm.
-
Dilute the supernatant with water.[12]
-
Alternatively, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for extraction.[4]
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A UPLC or HPLC system.
-
Column: A reversed-phase C18 or HILIC column (e.g., KINETEX HILIC, 1.7 µm; 100 × 2.1 mm).[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4]
-
Flow Rate: Optimized for the column dimensions (e.g., 0.3 mL/min).
-
Tandem Mass Spectrometer: Equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM).
-
qNMR Protocol for Quinolizidine Alkaloids
-
Sample Preparation (Extraction):
-
Accurately weigh 0.250 g of finely ground sample.
-
Homogenize twice with 8 mL of 0.5 N HCl in a sonicator for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 5 minutes.
-
Combine the supernatants and adjust the pH to 10.0 with 1 N NaOH.
-
Extract the alkaloids three times with 20 mL of dichloromethane each time.[1]
-
Evaporate the solvent and dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., syringaldehyde).[1]
-
-
NMR Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard 1D proton experiment.
-
Key Parameters: Calibrated pulse width, sufficient relaxation delay (D1) to ensure full relaxation of all signals of interest (typically 5-7 times the longest T1), and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: The spectra are processed, and the signals of the analyte and the internal standard are integrated. The concentration of the analyte is calculated based on the integral ratio, the number of protons for each signal, their molecular weights, and the known concentration of the internal standard.
-
Mandatory Visualization
The following diagrams illustrate the cross-validation workflow and a comparison of the analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Comparison of key attributes for GC-MS, LC-MS/MS, and qNMR.
Conclusion
The choice of an analytical method for the quantification of "this compound" will depend on the specific requirements of the study.
-
LC-MS/MS is likely the most suitable method for routine, high-throughput quantification due to its high sensitivity, selectivity, and speed.
-
GC-MS is a viable alternative, particularly if the compound is volatile and thermally stable, or if established in-house expertise and libraries exist.
-
qNMR is an excellent choice for a primary reference method, for certifying reference materials, or when a specific standard for the analyte is unavailable. It provides exceptional accuracy and structural confirmation.
It is recommended to develop and validate at least two of these methods. Cross-validation by analyzing the same set of samples with two different validated methods will provide a high degree of confidence in the accuracy and reliability of the generated data. The acceptance criteria for the cross-validation should be predefined and based on the intended use of the analytical results.
References
- 1. mdpi.com [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants | MDPI [mdpi.com]
- 5. usp.org [usp.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of "1-(chloromethyl)octahydro-2H-quinolizine" against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 1-(chloromethyl)octahydro-2H-quinolizine, a saturated heterocyclic compound with potential applications in medicinal chemistry. The quinolizidine core is a key structural motif in a variety of biologically active alkaloids, exhibiting a wide range of pharmacological properties including antiviral, anti-inflammatory, antiarrhythmic, and anticancer activities.[1][2] This document outlines two primary synthetic methodologies starting from the readily available chiral building block, (-)-lupinine. The performance of these methods is compared based on key metrics such as reaction steps, yield, and reagent toxicity, supported by detailed experimental protocols.
Method 1: Two-Step Synthesis via Mesylation and Nucleophilic Substitution
This approach involves the activation of the primary alcohol in lupinine via mesylation, followed by a nucleophilic substitution with a chloride salt. This is a reliable and well-documented pathway for the conversion of alcohols to alkyl halides.
Experimental Protocol:
Step 1: Synthesis of (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate [3]
A solution of methanesulfonyl chloride (4.8 g, 42 mmol) in 20 mL of dichloromethane (CH₂Cl₂) is added dropwise to a cooled (0 °C) solution of (-)-lupinine (3.54 g, 21 mmol) and triethylamine (6.36 g, 63 mmol) in 200 mL of CH₂Cl₂. The reaction mixture is stirred for 30 minutes at 0 °C and then for 6 hours at room temperature. Subsequently, the mixture is washed twice with a saturated sodium chloride solution (2 x 20 mL) and dried over anhydrous magnesium sulfate. After filtration, the solvent is removed under vacuum. The resulting residue is purified by column chromatography on silica gel (eluent: chloroform, followed by chloroform-ethanol, 50:1) to yield the methanesulfonate product.
Step 2: Synthesis of this compound
The mesylated intermediate (1 equivalent) is dissolved in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF). An excess of a chloride salt, for instance, lithium chloride (LiCl, 1.5-2 equivalents), is added to the solution. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography.
Method 2: Direct Conversion using Thionyl Chloride
A more direct approach to this compound from lupinine involves the use of thionyl chloride (SOCl₂). This reagent is commonly employed for the conversion of primary alcohols to alkyl chlorides.
Experimental Protocol:
(-)-Lupinine (1 equivalent) is dissolved in a dry, inert solvent such as chloroform or dichloromethane under an inert atmosphere. The solution is cooled to 0 °C. Thionyl chloride (1.1-1.5 equivalents) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete, as monitored by TLC. After cooling, the excess thionyl chloride and solvent are carefully removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is dried, filtered, and concentrated to yield the product. Purification can be achieved through column chromatography.
Performance Comparison
| Parameter | Method 1: Mesylation & Substitution | Method 2: Thionyl Chloride |
| Starting Material | (-)-Lupinine | (-)-Lupinine |
| Number of Steps | 2 | 1 |
| Overall Yield | ~55-65% (estimated) | Variable, typically moderate to good |
| Reagents | Methanesulfonyl chloride, Triethylamine, Lithium chloride | Thionyl chloride |
| Key Considerations | Milder conditions for the substitution step. | Thionyl chloride is highly corrosive and toxic, requiring careful handling. Byproducts (SO₂ and HCl) are gaseous and corrosive. |
Experimental and Logical Workflows
Potential Biological Activity: Anti-Influenza Mechanism
Derivatives of lupinine have shown potential as antiviral agents, particularly against the influenza virus.[4][5] The proposed mechanism involves the inhibition of key viral surface proteins, hemagglutinin (HA) and neuraminidase (NA). Hemagglutinin is crucial for viral entry into host cells, while neuraminidase is essential for the release of newly formed viral particles. By interacting with these proteins, quinolizidine derivatives can disrupt the viral life cycle.
References
- 1. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Navigating the Therapeutic Potential of Quinolizidine Alkaloids: A Comparative Guide to "In Vivo" Efficacy
While direct in vivo efficacy studies for the specific compound 1-(chloromethyl)octahydro-2H-quinolizine are not publicly available, a wealth of research into its structural class—quinolizidine alkaloids and their derivatives—reveals significant therapeutic potential across a range of diseases. This guide provides a comparative analysis of the in vivo and in vitro efficacy of several notable quinolizidine derivatives, offering researchers, scientists, and drug development professionals a valuable resource for understanding their performance and mechanisms of action.
This guide synthesizes available data on the antiviral, antidiabetic, and antimalarial activities of these compounds, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological pathways and workflows. The information presented herein is intended to serve as a foundational reference for the further exploration and development of this promising class of therapeutic agents.
Antiviral Activity: Quinolizidine Derivatives as Influenza Inhibitors
Recent studies have highlighted the potential of quinolizidine alkaloids in combating viral infections, particularly influenza.
Comparative Efficacy of Antiviral Quinolizidine Derivatives
| Compound/Drug | Virus Strain | Assay | Efficacy (EC50/IC50) | Reference |
| Dihydroaloperine | Influenza A/PR/8/34 (H1N1) | Cell Protection | 11.2 μM | [1] |
| Oseltamivir | Influenza A/PR/8/34 (H1N1) | Cell Protection | > 80 μM (Resistant) | [1] |
| Amantadine | Influenza A/PR/8/34 (H1N1) | Cell Protection | > 80 μM (Resistant) | [1] |
| Triazolyl Lupinine Derivative 5 | Influenza A/Vladivostok/2/09 (H1N1) | Virus Inhibition | Not specified, but highest among derivatives | [2] |
| Triazolyl Lupinine Derivative 5 | Influenza A/Almaty/8/98 (H3N2) | Virus Inhibition | Not specified, but highest among derivatives | [2] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Anti-Influenza Virus Cell Protection Assay (for Dihydroaloperine)
-
Cell Line: Madin-Darby canine kidney (MDCK) cells.
-
Methodology: MDCK cells were infected with Influenza A/PR/8/34 (H1N1) virus. The cells were then treated with varying concentrations of the test compounds. The viability of the cells was measured to determine the concentration of the compound that protected 50% of the cells from virus-induced death (EC50).[1]
-
Significance: This assay identifies compounds that can inhibit viral replication and protect host cells from the cytopathic effects of the virus.
Visualizing Antiviral Mechanisms of Action
The influenza virus replication cycle presents multiple targets for antiviral drugs. While the exact mechanism of many quinolizidine derivatives is still under investigation, known influenza drug targets provide a framework for understanding potential modes of action.
Caption: Potential targets of antiviral drugs in the influenza virus lifecycle.
Antidiabetic Activity: Quinolizidine Alkaloids in Glycemic Control
Several in vivo studies have demonstrated the hypoglycemic effects of quinolizidine alkaloids, suggesting their potential as novel treatments for type 2 diabetes.
Comparative Efficacy of Antidiabetic Quinolizidine Derivatives
| Compound/Drug | Animal Model | Key Finding | Reference |
| Lupanine & Gamma Conglutin | Type 2 Diabetes Rat Model | Significant reduction in glycemia and lipid levels | [3] |
| Metformin | Type 2 Diabetes Rat Model | Standard of care, used for comparison | [3] |
| Sparteine | Type 2 Diabetic Patients | Decreased glycemia and increased plasma insulin | |
| Multiflorine | ICR Mice | Halved the postprandial 60-minute peak glycemia |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in a Type 2 Diabetes Rat Model
-
Animal Model: Streptozotocin-nicotinamide induced type 2 diabetic rats.
-
Methodology: After a fasting period, the rats were orally administered the test compounds (e.g., a combination of lupanine and gamma conglutin) or a control vehicle. Thirty minutes later, a glucose solution was administered orally. Blood glucose levels were then measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to assess the effect of the compounds on glucose tolerance.[3]
-
Significance: This is a standard preclinical test to evaluate the potential of a new drug to control blood sugar levels after a glucose challenge, mimicking post-meal hyperglycemia.
Visualizing the Antidiabetic Mechanism of Lupanine
Lupanine is believed to exert its antidiabetic effects by acting on pancreatic β-cells to enhance insulin secretion.
Caption: Proposed mechanism of lupanine-induced insulin secretion.
Antimalarial Activity: A Quinolizidine-Modified 4-Aminoquinoline
The hybridization of a quinolizidine moiety with a known antimalarial scaffold has yielded a promising new drug candidate.
In Vitro and In Vivo Efficacy of a Quinolizidine-Modified Antimalarial
| Compound | Parasite Strain | Assay | Efficacy (IC50) | Reference |
| AM1 (Quinolizidine-4-aminoquinoline hybrid) | P. falciparum (CQ-sensitive) | In vitro | 16-53 nM | |
| AM1 | P. falciparum (CQ-resistant) | In vitro | 16-53 nM | |
| AM1 | P. vivax (field isolates) | In vitro | 29 nM (Mean) | |
| AM1 | P. berghei & P. yoelii | In vivo (mouse model) | Comparable or better than Chloroquine | |
| Chloroquine | P. berghei & P. yoelii | In vivo (mouse model) | Standard of care |
CQ: Chloroquine
Experimental Protocols
In Vivo Antimalarial Efficacy in a Mouse Model
-
Animal Model: BALB/c mice infected with Plasmodium berghei or Plasmodium yoelii.
-
Methodology: A standard 4-day suppressive test is used. Mice are inoculated with the malaria parasite. The test compound (AM1) is administered orally once a day for four consecutive days, starting on the day of infection. On the fifth day, blood smears are taken to determine the percentage of parasitemia. The efficacy of the compound is calculated as the percentage reduction in parasitemia compared to an untreated control group.
-
Significance: This is a crucial preclinical model to assess the ability of a compound to inhibit parasite replication in a living organism.
Visualizing the Experimental Workflow
Caption: A generalized workflow for an in vivo antimalarial efficacy study.
Conclusion
The derivatives of octahydro-2H-quinolizine represent a versatile and promising scaffold for the development of new therapeutics. The examples highlighted in this guide demonstrate significant in vivo and in vitro efficacy against a range of challenging diseases. While further research is needed to fully elucidate their mechanisms of action and to bring these compounds to the clinic, the existing data strongly support their continued investigation. The development of novel derivatives, such as the quinolizidine-4-aminoquinoline hybrid AM1, underscores the potential of this chemical class to address unmet medical needs, including the challenge of drug resistance. Future studies should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to unlock their full therapeutic potential.
References
Safety Operating Guide
Proper Disposal of 1-(chloromethyl)octahydro-2H-quinolizine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1-(chloromethyl)octahydro-2H-quinolizine (CAS No. 91049-90-0), a chemical compound used in research and development. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the inferred hazards from its chemical structure and established protocols for handling halogenated organic compounds and heterocyclic amines. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.
Inferred Hazard Profile and Immediate Safety Precautions
Due to the presence of a chloromethyl group and a quinolizine core, this compound should be handled as a hazardous substance with potential carcinogenic, mutagenic, and irritant properties.[1][2] Halogenated organic compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[3]
Immediate actions upon exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
All handling and disposal procedures must be conducted within a certified chemical fume hood, and personnel must wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements
A summary of the required PPE for handling and disposing of this compound is provided in the table below.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloved | To prevent skin contact with the potentially corrosive and absorbable compound. |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and vapors that can cause severe eye irritation. |
| Lab Coat | Chemical-resistant, fully buttoned | To protect skin and personal clothing from contamination. |
| Respiratory | Use within a certified chemical fume hood | To prevent inhalation of potentially harmful vapors. For spills outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.
1. Waste Identification and Segregation:
- Treat all materials contaminated with this compound as hazardous waste. This includes unused product, reaction byproducts, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
- Segregate this waste stream from other chemical waste to avoid incompatible reactions. Specifically, keep it separate from strong oxidizing agents and bases.
2. Waste Collection and Labeling:
- Collect liquid waste in a designated, leak-proof, and chemically compatible container (e.g., a glass bottle with a screw cap). Do not overfill the container.
- Collect solid waste, such as contaminated gloves and wipes, in a separate, clearly labeled, and sealed container.
- Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
3. Storage of Hazardous Waste:
- Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
- Ensure secondary containment is used to prevent the spread of material in case of a leak.
4. Scheduling a Waste Pickup:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
- Provide the waste manifest with all necessary information about the chemical.
Decontamination of Labware:
Reusable labware that has come into contact with this compound should be decontaminated.
| Decontamination Step | Procedure |
| Initial Rinse | Rinse the labware with a suitable organic solvent (e.g., acetone or ethanol) inside a chemical fume hood. Collect the rinsate as hazardous waste. |
| Secondary Wash | Wash the labware with soap and water. |
| Final Rinse | Rinse with deionized water. |
Emergency Spill Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Neutralize (if applicable and safe): Due to the unknown reactivity of this specific compound, neutralization is not recommended without further information.
-
Collect: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Guide for Handling 1-(chloromethyl)octahydro-2H-quinolizine
This guide provides critical safety and logistical information for the handling and disposal of 1-(chloromethyl)octahydro-2H-quinolizine (CAS No. 91049-90-0). Researchers, scientists, and drug development professionals should adhere to these protocols to ensure a safe laboratory environment.
Chemical Identifier:
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended Personal Protective Equipment (PPE).
| Protection Type | Required Equipment | Key Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z87.1 standards and be worn for all procedures. A face shield should be worn over goggles when there is a significant risk of splashes.[3][4][5] |
| Skin & Body Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement.[4] Consider double-gloving for added protection. Change gloves immediately if contaminated.[3] |
| Flame-Resistant Lab Coat | A fully buttoned lab coat should be worn over personal clothing.[3] | |
| Full-Length Pants & Closed-Toe Shoes | Legs and feet must be fully covered to prevent skin exposure.[5][6] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside a certified chemical fume hood or if there is a risk of exceeding exposure limits.[3] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
| Waste Type | Container | Disposal Protocol |
| Liquid Waste | Labeled, leak-proof container for halogenated organic waste. | Collect all liquid waste containing the compound in a designated, sealed container. Do not mix with non-halogenated waste.[7][8][9] The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds" and list all components.[10] |
| Solid Waste | Labeled, sealed plastic bag or container for halogenated solid waste. | All contaminated solid materials (e.g., gloves, absorbent pads, glassware) must be collected in a designated container for halogenated waste. |
| Decontamination | - | Decontaminate work surfaces with an appropriate solvent and collect the cleaning materials as halogenated waste. |
General Disposal Guidelines:
-
Segregation: Strictly segregate halogenated waste from non-halogenated waste streams.[8][9]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[10]
-
Disposal Method: Halogenated organic wastes are typically disposed of via incineration by a licensed hazardous waste management company.[9][11] Do not dispose of this chemical down the drain.[10]
Experimental Workflow and Safety Precautions
The following diagram outlines the standard operational workflow for handling this compound, emphasizing key safety checkpoints.
References
- 1. scbt.com [scbt.com]
- 2. (1R,9aR)-1-(chloromethyl)octahydro-1H-quinolizine | C10H18ClN | CID 7030694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment [k-state.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. p2infohouse.org [p2infohouse.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
